3-Methyl-6-(1-methylhydrazinyl)pyridazine
Description
Properties
IUPAC Name |
1-methyl-1-(6-methylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-3-4-6(9-8-5)10(2)7/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCPZANKVBUHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609850 | |
| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-44-1 | |
| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-methyl-6-(1-methylhydrazinyl)pyridazine, a pyridazine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the pyridazinone core, followed by chlorination, and culminating in a nucleophilic substitution to yield the target compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are provided to facilitate its replication and further investigation in a research and development setting.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence:
-
Step 1: Synthesis of 3-methyl-6(2H)-pyridazinone via the cyclocondensation of levulinic acid with hydrazine hydrate.
-
Step 2: Synthesis of 3-chloro-6-methylpyridazine through the chlorination of 3-methyl-6(2H)-pyridazinone using a suitable chlorinating agent such as phosphorus oxychloride.
-
Step 3: Synthesis of this compound by the nucleophilic substitution of the chloro group in 3-chloro-6-methylpyridazine with methylhydrazine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Levulinic Acid | 123-76-2 | C₅H₈O₃ | 116.12 |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 |
| 3-methyl-6(2H)-pyridazinone | 1632-76-4 | C₅H₆N₂ | 94.11 |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 |
| 3-chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 |
| Methylhydrazine | 60-34-4 | CH₆N₂ | 46.07 |
| This compound | 175135-44-1 | C₆H₁₀N₄ | 138.17[1] |
Table 2: Expected Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Solvent | Reaction Temperature | Reaction Time | Typical Yield |
| 1 | Cyclocondensation | Levulinic Acid, Hydrazine Hydrate | Ethanol or Water | Reflux | 4-8 hours | 70-85% |
| 2 | Chlorination | 3-methyl-6(2H)-pyridazinone, Phosphorus Oxychloride | Neat (POCl₃) | 80-100°C | 2-4 hours | 80-95% |
| 3 | Nucleophilic Substitution | 3-chloro-6-methylpyridazine, Methylhydrazine | Ethanol or Isopropanol | Reflux | 4-12 hours | 60-75% |
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed procedure for each step of the synthesis.
Step 1: Synthesis of 3-methyl-6(2H)-pyridazinone
This procedure is adapted from the general synthesis of pyridazinones from γ-keto acids.[2][3]
Materials:
-
Levulinic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude 3-methyl-6(2H)-pyridazinone can be purified by recrystallization from ethanol or an ethanol/water mixture.
Step 2: Synthesis of 3-chloro-6-methylpyridazine
This protocol is a standard method for the chlorination of pyridazinones using phosphorus oxychloride.[4]
Materials:
-
3-methyl-6(2H)-pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-methyl-6(2H)-pyridazinone (1 equivalent).
-
In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents). POCl₃ can act as both the reagent and the solvent.
-
Heat the mixture to reflux (approximately 100°C) for 2-4 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-chloro-6-methylpyridazine.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of this compound
This procedure is based on the nucleophilic substitution of a chloro-pyridazine with a hydrazine derivative.[5]
Materials:
-
3-chloro-6-methylpyridazine
-
Methylhydrazine
-
Ethanol or Isopropanol
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in ethanol or isopropanol.
-
Add methylhydrazine (1.5-2 equivalents) to the solution. The use of a slight excess of methylhydrazine helps to drive the reaction to completion. A non-nucleophilic base like triethylamine (1.2 equivalents) can be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between water and a suitable organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification can be achieved by column chromatography on silica gel to isolate this compound. It is important to consider the potential for the formation of the 2-methylhydrazinyl isomer, and chromatographic separation may be necessary to isolate the desired 1-methylhydrazinyl product.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization.
References
Technical Guide: 3-Methyl-6-(1-methylhydrazinyl)pyridazine (CAS 175135-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 3-Methyl-6-(1-methylhydrazinyl)pyridazine (CAS 175135-44-1). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of pyridazine derivatives to offer a comparative context for researchers. The document includes structured data tables, generalized experimental protocols, and visualizations of a representative synthetic workflow and a potential signaling pathway to guide further investigation.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C6H10N4 | - |
| Molecular Weight | 138.17 g/mol | - |
| XLogP3-AA | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 138.090546 g/mol | PubChem |
| Topological Polar Surface Area | 64.9 Ų | PubChem |
Table 2: Physical Properties of Related Pyridazine Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyridazine | 289-80-5 | C4H4N2 | 80.09 | -8 | 208[1] |
| 3-Methylpyridazine | 1632-76-4 | C5H6N2 | 94.11 | Not Available | Not Available |
| 3-(Hydroxymethyl)pyridazine | 37444-46-5 | C5H6N2O | 110.11 | Not Available | Not Available |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound is not documented in the provided search results, a general synthetic route can be proposed based on established pyridazine chemistry. A common method for introducing a hydrazinyl group to a pyridazine ring involves the nucleophilic substitution of a leaving group, such as a halogen, with hydrazine.
Proposed Synthetic Workflow
A plausible synthetic route could start from a commercially available or readily synthesized 3-methyl-6-chloropyridazine. This precursor would then be reacted with methylhydrazine to yield the final product.
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on common procedures for the synthesis of hydrazinylpyridazines.
-
Reaction Setup: To a solution of 3-methyl-6-chloropyridazine in a suitable solvent (e.g., ethanol, isopropanol, or dioxane) in a round-bottom flask, add an excess of methylhydrazine.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a mild basic solution to remove any unreacted starting materials and byproducts.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Potential Signaling Pathways
The specific biological activity and mechanism of action for this compound have not been reported. However, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2] Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3]
Some pyridazine derivatives are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, some have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress signaling pathways that can lead to apoptosis.
Generalized JNK Signaling Pathway
The following diagram illustrates a simplified, generalized JNK signaling pathway that could potentially be modulated by a pyridazine-based inhibitor. It is important to note that this is a hypothetical target for this compound, as its specific biological targets are unknown.
Caption: Hypothetical inhibition of the JNK signaling pathway by a pyridazine derivative.
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on the general hazards of related chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4][5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[4][5][6]
Conclusion
This compound is a pyridazine derivative with limited publicly available experimental data. This technical guide has provided a summary of its computed properties and has drawn upon the broader knowledge of pyridazine chemistry and biology to suggest potential synthetic routes and biological activities. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.
References
In-Depth Technical Guide: Structure Elucidation of 3-Methyl-6-(1-methylhydrazinyl)pyridazine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the theoretical framework and standard methodologies for the structural elucidation of 3-Methyl-6-(1-methylhydrazinyl)pyridazine.
Disclaimer: Following a comprehensive search of scientific databases and literature, no specific experimental data (NMR, IR, Mass Spectrometry) or detailed synthesis protocols for this compound were found in the public domain. Therefore, this guide presents a generalized, predictive approach based on established principles of organic chemistry and spectroscopy for a molecule with the proposed structure.
Compound Identity
-
Chemical Name: this compound
-
CAS Number: 175135-44-1
-
Molecular Formula: C₆H₁₀N₄
-
Molecular Weight: 138.17 g/mol
-
Proposed Structure:

(Note: This is a visual representation of the named compound.)
Hypothetical Structure Elucidation Workflow
The confirmation of the structure for a synthesized compound like this compound would typically follow a logical workflow involving synthesis, purification, and comprehensive spectroscopic analysis.
Experimental Protocols (Hypothetical)
Synthesis Protocol: Nucleophilic Aromatic Substitution
A plausible synthesis route involves the reaction of a halogenated pyridazine with methylhydrazine.
-
Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask, add methylhydrazine (1.2 eq).
-
Reaction Conditions: Add a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the HCl byproduct. The reaction mixture is then heated to reflux (approximately 80-100 °C) and stirred for 4-12 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR, ¹³C NMR, and 2D correlation spectra (like COSY and HSQC) are acquired on a 400 MHz or higher field NMR spectrometer.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is analyzed by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer to obtain a high-resolution mass spectrum.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the proposed structure of this compound.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Doublet | 1H | Pyridazine H-4 |
| ~ 6.8 - 7.0 | Doublet | 1H | Pyridazine H-5 |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~ 3.1 | Singlet | 3H | N-CH₃ |
| ~ 2.5 | Singlet | 3H | Pyridazine-CH₃ |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | Pyridazine C-6 |
| ~ 158 | Pyridazine C-3 |
| ~ 125 | Pyridazine C-4 |
| ~ 118 | Pyridazine C-5 |
| ~ 40 | N-CH₃ |
| ~ 21 | Pyridazine-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Ion | m/z (Expected) |
| ESI-MS (+) | [M+H]⁺ | 139.0978 |
| [M+Na]⁺ | 161.0798 |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Hydrazine (-NH₂) |
| 2950 - 3050 | C-H Stretch | Aromatic & Alkyl |
| 1580 - 1620 | C=N, C=C Stretch | Pyridazine Ring |
| 1400 - 1500 | C-H Bend | Alkyl |
Signaling Pathways & Biological Activity
No information regarding the biological activity or associated signaling pathways for this compound was identified during the literature search. Elucidation of such properties would require dedicated in vitro and in vivo pharmacological studies.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its structural elucidation. The proposed synthetic route is chemically sound, and the predicted spectroscopic data tables offer a benchmark for researchers who may synthesize and characterize this compound in the future. The confirmation of its structure would rely on the careful execution of the outlined experimental protocols and a thorough analysis of the resulting data, correlating it with the predicted values.
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine
This guide provides a comprehensive overview of the analytical techniques used to characterize 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine. The following sections detail the expected spectroscopic data based on analogous compounds and provide standardized experimental protocols for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below are predicted values based on the analysis of structurally similar compounds, including 3-methylpyridazine and methylhydrazine derivatives.[1][2][3][4][5][6][7]
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine are summarized in the tables below. These predictions are based on the known spectral data of 3-methylpyridazine and related hydrazine compounds.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridazine-H4 | 7.20 - 7.40 | Doublet | 8.0 - 9.0 |
| Pyridazine-H5 | 6.90 - 7.10 | Doublet | 8.0 - 9.0 |
| N-CH₃ | 3.10 - 3.30 | Singlet | - |
| Pyridazine-CH₃ | 2.50 - 2.70 | Singlet | - |
| N-H | 4.00 - 5.00 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridazine-C3 | 158.0 - 162.0 |
| Pyridazine-C6 | 155.0 - 159.0 |
| Pyridazine-C4 | 125.0 - 129.0 |
| Pyridazine-C5 | 120.0 - 124.0 |
| N-CH₃ | 45.0 - 50.0 |
| Pyridazine-CH₃ | 20.0 - 25.0 |
Experimental Protocol: NMR Spectroscopy
A general procedure for obtaining NMR spectra is as follows:
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.[9][10]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
-
The final solution depth in the NMR tube should be approximately 4-5 cm.[8][10]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorption Bands
The following table lists the expected IR absorption bands for the key functional groups in 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine, based on data from analogous pyridazine and hydrazine compounds.[11][12][13][14][15]
Table 3: Predicted IR Spectral Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N (pyridazine ring) | Stretch | 1580 - 1620 |
| C=C (pyridazine ring) | Stretch | 1450 - 1550 |
| N-N | Stretch | 1000 - 1100 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[16][17][18][19][20]
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
-
Background Spectrum :
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[17]
-
-
Data Acquisition :
-
Collect the sample spectrum.
-
The instrument's software will automatically subtract the background spectrum.
-
-
Cleaning :
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
The following table outlines the expected major ions in the electron ionization (EI) mass spectrum of 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Description |
| 138 | [M]⁺ | Molecular Ion |
| 123 | [M - CH₃]⁺ | Loss of a methyl group |
| 109 | [M - N₂H₃]⁺ | Loss of the hydrazine moiety |
| 94 | [C₅H₆N₂]⁺ | 3-methylpyridazine cation |
| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyridazine ring |
| 43 | [CH₃N₂]⁺ | Methylhydrazine fragment |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of volatile and thermally stable compounds.[21][22][23][24][25]
-
Sample Introduction :
-
Ionization :
-
Mass Analysis :
-
The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection :
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis :
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds.
Predicted UV-Vis Absorption Data
The pyridazine ring system is the primary chromophore in 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine. The expected absorption maxima are based on data from similar pyridazine derivatives.[31][32]
Table 5: Predicted UV-Vis Spectral Data
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | 240 - 260 | Ethanol or Methanol |
| n → π | 320 - 350 | Ethanol or Methanol |
Experimental Protocol: UV-Vis Spectroscopy
A standard procedure for obtaining a UV-Vis spectrum is as follows:[33][34][35][36][37]
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).[33]
-
-
Instrument Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
-
Baseline Correction :
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.[35]
-
-
Sample Measurement :
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the desired wavelength range (e.g., 200 - 800 nm) and record the absorbance spectrum.[36]
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel chemical compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
Logical Fragmentation Pathway in Mass Spectrometry
This diagram illustrates a plausible fragmentation pathway for 1-methyl-1-(6-methylpyridazin-3-yl)hydrazine under electron ionization.
Caption: A diagram showing a possible fragmentation of the target compound.
References
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Physicochemical characteristics of methylhydrazinyl pyridazine compounds
An In-Depth Technical Guide to the Physicochemical Characterization of Methylhydrazinyl Pyridazine Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
Methylhydrazinyl pyridazine derivatives represent a compelling class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them attractive scaffolds in modern drug discovery.[1][2] Their therapeutic potential, ranging from anticancer to antihypertensive agents, is fundamentally governed by their physicochemical properties.[3][4] These properties, including lipophilicity, solubility, ionization state, and stability, dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to thoroughly characterize the physicochemical landscape of novel methylhydrazinyl pyridazine compounds. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and emphasize the integration of analytical techniques to build a robust data package for this promising class of molecules.
The Methylhydrazinyl Pyridazine Scaffold: Structural and Therapeutic Context
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile core in medicinal chemistry.[4][5] The introduction of a methylhydrazinyl moiety (-NHNHCH₃) can significantly modulate the electronic and steric properties of the parent scaffold, often enhancing biological activity through new hydrogen bonding opportunities and altered molecular conformations.[6] Optimization studies have shown that modifications to this part of the molecule are often well-tolerated and can lead to significant improvements in potency.[6]
Given their therapeutic promise, a rigorous understanding of the physicochemical characteristics of these compounds is not merely an academic exercise; it is a critical prerequisite for successful drug development.[7][8] Properties such as aqueous solubility directly impact bioavailability, while lipophilicity governs the ability of a molecule to cross biological membranes.[9] The ionization constant (pKa) will determine the charge state of the molecule at physiological pH, affecting everything from receptor binding to cellular uptake.[10] Finally, chemical stability is paramount for ensuring a viable shelf-life and preventing the formation of potentially toxic degradants.[11][12]
Foundational Physicochemical Properties: A Deeper Dive
A successful drug candidate must possess a balanced profile of several key physicochemical parameters. This section outlines the core properties to be assessed for any novel methylhydrazinyl pyridazine compound.
Lipophilicity: The Partition and Distribution Coefficients (LogP & LogD)
Lipophilicity is arguably one of the most critical parameters in drug design, describing a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one.
-
Partition Coefficient (LogP): This value represents the ratio of the concentration of the neutral form of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. A LogP between 1 and 5 is often considered optimal for oral bioavailability, balancing membrane permeability with sufficient aqueous solubility.[9]
-
Distribution Coefficient (LogD): Since most drugs are weak acids or bases, their ionization state is pH-dependent. LogD accounts for this by measuring the partition of all species (neutral and ionized) between octanol and an aqueous buffer at a specific pH (e.g., physiological pH 7.4).[10][13] For ionizable compounds like methylhydrazinyl pyridazines, LogD provides a more realistic prediction of behavior in the body than LogP.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, leading to inadequate absorption and low bioavailability.[7] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (often in DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method useful for early screening.[14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a buffer over an extended period (24-48 hours).[14] It represents the maximum dissolved concentration and is the "gold standard" for solubility assessment.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pyridazine core and the methylhydrazinyl group are both ionizable, making pKa determination crucial. The pKa value dictates the extent of ionization at different physiological pH levels, which profoundly impacts solubility, absorption across the gastrointestinal tract, and the ability to bind to target proteins.[10]
Chemical Stability
Stability assessment ensures that a compound maintains its integrity, efficacy, and safety over time.[12] It involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[14]
-
pH Stability: Evaluates degradation in acidic, neutral, and basic aqueous solutions.
-
Oxidative Stability: Assesses susceptibility to oxidation, often using hydrogen peroxide.[14]
-
Thermal Stability: Determines the effect of high temperatures on the solid or solution form of the compound.
-
Photostability: Measures degradation upon exposure to light, as specified by ICH guidelines.[7][14]
Workflow for Comprehensive Physicochemical Profiling
A systematic approach is essential for efficiently characterizing a new chemical entity. The following workflow outlines the logical progression of experiments.
Caption: General workflow for physicochemical characterization.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust, self-validating systems. The use of a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurate quantification in most of these assays.[14]
Protocol for LogD (pH 7.4) Determination (Shake-Flask Method)
This method remains the gold standard for its accuracy and direct measurement of partitioning.[9][10]
Rationale: This protocol directly measures the partitioning of a compound between a lipid-mimetic solvent (n-octanol) and a physiologically relevant aqueous buffer. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring that the final concentration measurements accurately reflect the compound's partitioning behavior.
Methodology:
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Vigorously mix equal volumes of the two solvents in a separatory funnel for 1 hour. Allow the layers to separate completely overnight. These are your pre-saturated solvents.
-
Compound Preparation: Prepare a stock solution of the methylhydrazinyl pyridazine compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of ~10 mg/mL.
-
Partitioning: In a glass vial, add 1.98 mL of pre-saturated PBS (pH 7.4) and 2.0 mL of pre-saturated n-octanol.
-
Spiking: Add 20 µL of the compound's stock solution to the vial. This minimizes the amount of organic co-solvent added.
-
Equilibration: Cap the vial tightly and shake on a flatbed shaker at a constant temperature (e.g., 25°C) for at least 4 hours to ensure equilibrium is reached.[14]
-
Phase Separation: Centrifuge the vial at >2000g for 15 minutes to ensure complete separation of the aqueous and octanol layers.
-
Sampling & Analysis: Carefully remove an aliquot from each layer. Quantify the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a validated HPLC-UV method.
-
Calculation: The LogD is calculated as: LogD = log₁₀(C_oct / C_aq).
Protocol for Thermodynamic Aqueous Solubility
Rationale: This protocol determines the true equilibrium solubility by allowing an excess of solid material to saturate the aqueous medium over time. This avoids the supersaturation artifacts that can occur in kinetic assays and provides a definitive value for formulation and biopharmaceutical modeling.
Methodology:
-
Compound Addition: Add an excess amount of the solid methylhydrazinyl pyridazine compound (e.g., 1-2 mg) to a vial containing 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Tightly seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution. This is best achieved by filtering the suspension through a low-binding 0.45 µm filter (e.g., PVDF). Centrifugation can also be used, but care must be taken not to disturb the pellet when sampling.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[14]
-
Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Protocol for pKa Determination (UV-Vis Spectrophotometry)
Rationale: This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound often changes as it transitions from its protonated to deprotonated form. By measuring the absorbance across a wide pH range, the inflection point of the absorbance-pH curve can be determined, which corresponds to the pKa.
Methodology:
-
Buffer Preparation: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., from pH 1.0 to 13.0).[9][10]
-
Compound Preparation: Prepare a stock solution of the compound in a solvent like methanol.
-
Sample Preparation: In a 96-well UV-transparent microplate, add the same small volume of the compound stock solution to each well containing the series of buffers. The final organic solvent concentration should be kept low (<1%) to minimize its effect on pH.
-
Absorbance Measurement: Scan the absorbance of each well across a relevant UV wavelength range (e.g., 220-400 nm) using a plate-based spectrophotometer.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.
Protocol for Stability Assessment (Forced Degradation)
Rationale: Forced degradation studies are designed to accelerate the chemical degradation of a compound to identify likely degradation products and establish its intrinsic stability.[14] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants without completely consuming the parent compound.[14]
Caption: Flowchart for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.[14]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.[14]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[14]
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
-
-
Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to help identify degradants.
-
Evaluation: Calculate the percentage of the parent compound remaining and identify the mass of any major degradation products.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison across a series of analogues.
Table 1: Physicochemical Properties of Example Methylhydrazinyl Pyridazine Analogs
| Compound ID | R-Group | LogD (pH 7.4) | Thermo. Solubility (µg/mL, pH 7.4) | pKa (Basic) | Stability (% Remaining after 24h, 0.1N HCl) |
| MHP-001 | -H | 1.85 | 110 | 4.2 | 98% |
| MHP-002 | -Cl | 2.55 | 25 | 3.8 | 97% |
| MHP-003 | -OCH₃ | 1.70 | 150 | 4.5 | 85% (degradation observed) |
| MHP-004 | -CF₃ | 2.90 | 8 | 3.5 | 99% |
Interpretation: The data in Table 1 illustrates structure-property relationships. For example, adding a lipophilic chloro (MHP-002) or trifluoromethyl (MHP-004) group increases the LogD and decreases aqueous solubility compared to the parent compound (MHP-001). The electron-donating methoxy group (MHP-003) slightly increases basicity (higher pKa) but appears to introduce a potential acid-labile site, highlighting the importance of integrated analysis.
Conclusion
The physicochemical characterization of methylhydrazinyl pyridazine compounds is a cornerstone of their development as therapeutic agents. A systematic evaluation of lipophilicity, solubility, ionization, and stability provides the critical data needed to guide lead optimization, select candidates for in vivo studies, and develop appropriate formulations. By employing the robust, validated protocols detailed in this guide, researchers can build a comprehensive understanding of their compounds, enabling data-driven decisions and accelerating the journey from laboratory discovery to clinical application.
References
- 1. rjptonline.org [rjptonline.org]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
The Ascendancy of Pyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the pyridazine scaffold has emerged as a nucleus of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide explores the discovery and synthesis of novel pyridazine derivatives, highlighting their diverse therapeutic potential, from oncology to metabolic disorders and agrochemicals. Through a detailed examination of experimental protocols, quantitative biological data, and the underlying signaling pathways, this document serves as a comprehensive resource for harnessing the power of this versatile heterocyclic motif.
The unique physicochemical properties of the pyridazine ring, including its hydrogen bonding capacity and dipole moment, make it an attractive component in the design of targeted therapeutics.[1][2] Recent advancements have led to the development of pyridazine derivatives with potent and selective activities against a range of biological targets. This guide will delve into specific examples of these novel compounds, providing the technical details necessary to inform and accelerate future drug discovery efforts.
Anticancer Applications: Targeting Key Signaling Pathways
The fight against cancer has been a major focus of pyridazine-based drug discovery. Novel derivatives have been synthesized that demonstrate significant efficacy in targeting critical signaling pathways involved in tumor growth and proliferation, such as the c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
3,6-Disubstituted Pyridazine Derivatives Targeting the JNK1 Pathway
A series of novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potent anticancer agents targeting the JNK1 pathway.[3] The general synthetic scheme is outlined below, followed by a table summarizing the in vitro anticancer activity of selected compounds.
The synthesis of the target 3,6-disubstituted pyridazine derivatives begins with the reaction of glyoxylic acid with a substituted acetophenone, followed by treatment with hydrazine hydrate to form a 6-substituted phenyl-3(2H)-pyridazinone. This intermediate is then chlorinated using phosphorus oxychloride. The resulting 3-chloro-6-substituted phenyl pyridazine is reacted with hydrazine hydrate to yield a 6-substituted phenylpyridazin-3-yl hydrazine. Finally, this key intermediate is reacted with various substituted benzoyl chlorides, sulfonyl chlorides, isocyanates, or isothiocyanates to produce the final 3,6-disubstituted pyridazine derivatives.[3][4]
General Procedure:
-
Synthesis of 6-substituted phenyl-3(2H)-pyridazinones: A mixture of the appropriate substituted acetophenone (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), and acetic acid (24 mL) is refluxed for 10 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 6-substituted phenyl-3(2H)-pyridazinone.
-
Synthesis of 3-chloro-6-substituted phenyl pyridazines: The 6-substituted phenyl-3(2H)-pyridazinone (1.0 mmol) is refluxed with phosphorus oxychloride (5 mL) for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
-
Synthesis of 6-substituted phenylpyridazin-3-yl hydrazines: A mixture of the 3-chloro-6-substituted phenyl pyridazine (1.0 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL) is refluxed for 8 hours. The solvent is evaporated, and the residue is triturated with water. The solid product is filtered, washed with water, and dried.
-
Synthesis of final 3,6-disubstituted pyridazine derivatives: To a solution of the 6-substituted phenylpyridazin-3-yl hydrazine (1.0 mmol) in an appropriate solvent (e.g., pyridine, DMF), the corresponding substituted benzoyl chloride, sulfonyl chloride, isocyanate, or isothiocyanate (1.1 mmol) is added. The reaction mixture is stirred at room temperature or heated as required. After completion of the reaction (monitored by TLC), the mixture is poured into ice water, and the precipitate is filtered, washed, and purified by recrystallization or column chromatography.
The synthesized 3,6-disubstituted pyridazine derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results for selected compounds are summarized in the table below.
| Compound ID | Target | Cell Line | IC50 (µM) | % Growth Inhibition | Citation |
| 9e | JNK1 | A498 (Renal) | - | 97.91 | [3] |
| 9e | JNK1 | T-47D (Breast) | - | 79.98 | [3] |
| 4f | Cytotoxic | SB-ALL | ~1.64-5.66 | - | [5] |
| 4j | Cytotoxic | SB-ALL | ~1.64-5.66 | - | [5] |
| 4q | Cytotoxic | SB-ALL | ~1.64-5.66 | - | [5] |
| 4f | Cytotoxic | NALM-6 | ~1.14-3.7 | - | [5] |
| 4j | Cytotoxic | NALM-6 | ~1.14-3.7 | - | [5] |
| 4q | Cytotoxic | NALM-6 | ~1.14-3.7 | - | [5] |
| 5 | Cytotoxic | A549, Hep3b, PC3, SW480, HeLa | More potent than 5-FU | - | [6] |
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of various cellular processes, including proliferation, apoptosis, and inflammation. Its dysregulation is often implicated in cancer. The following diagram illustrates the key components of the JNK signaling cascade.
Caption: JNK Signaling Pathway and Inhibition.
Pyridazinone-Based Diarylurea Derivatives Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. A series of pyridazinone-based diarylurea derivatives have been synthesized as potent VEGFR-2 inhibitors.[7]
The synthesis of these compounds involves the reaction of a substituted phenylhydrazine with mucochloric acid to form a pyridazinone intermediate. This intermediate is then subjected to a series of reactions to introduce the diarylurea moiety.
General Procedure:
-
Synthesis of Pyridazinone Intermediate: A substituted phenylhydrazine is reacted with mucochloric acid in a suitable solvent to yield the corresponding pyridazinone derivative.
-
Introduction of the Linker: The pyridazinone intermediate is reacted with a reagent such as phosgene or a phosgene equivalent to form a reactive intermediate.
-
Formation of Diarylurea: The reactive intermediate is then treated with a substituted aniline to afford the final pyridazinone-based diarylurea derivative.[7]
The VEGFR-2 inhibitory activity and cytotoxic effects of these compounds were evaluated.
| Compound ID | Target | Cell Line | IC50 (µM) | % VEGFR-2 Inhibition | Citation |
| 17a | VEGFR-2 | - | - | High | [7] |
| 8f | Cytotoxic | Melanoma, NSCLC, Prostate, Colon | - | 62.21 - 100.14 | [7] |
| 10l | Cytotoxic | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | 62.21 - 100.14 | [7] |
| 17a | Cytotoxic | Melanoma, NSCLC, Prostate, Colon | - | 62.21 - 100.14 | [7] |
The VEGFR-2 signaling pathway plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Applications in Metabolic Disorders: GLUT4 Translocation Activators
Beyond oncology, pyridazine derivatives have shown promise in the treatment of metabolic disorders such as type 2 diabetes. A series of novel pyridazine derivatives have been identified as activators of glucose transporter type 4 (GLUT4) translocation.[8][9]
Experimental Protocol: GLUT4 Translocation Assay
The ability of pyridazine derivatives to induce GLUT4 translocation is assessed using L6-GLUT4-myc myoblasts. This cell-based assay measures the movement of myc-tagged GLUT4 from intracellular vesicles to the plasma membrane upon stimulation.
Procedure:
-
Cell Culture: L6-GLUT4-myc myoblasts are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% antibiotics.
-
Serum Starvation: Prior to the assay, cells are serum-starved for 3 hours to establish a basal state of GLUT4 localization.
-
Compound Treatment: Cells are treated with the test pyridazine derivatives or insulin (as a positive control) for a specified period (e.g., 30 minutes) at 37°C.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
To detect surface GLUT4, non-permeabilized cells are incubated with an anti-myc primary antibody, followed by a fluorescently labeled secondary antibody.
-
To visualize total GLUT4, cells are permeabilized with a detergent (e.g., 0.1% Triton X-100) before antibody incubation.
-
-
Microscopy and Quantification: Cells are imaged using a fluorescence microscope. The translocation of GLUT4 to the plasma membrane is quantified by measuring the fluorescence intensity at the cell periphery relative to the total cellular fluorescence.[2][7][10][11][12][13]
The efficacy of pyridazine derivatives in promoting GLUT4 translocation is typically expressed as a percentage of the response induced by a saturating concentration of insulin.
| Compound ID | Activity | EC50 (µM) | Citation |
| 26b | Potent GLUT4 translocation activity | - | [8][9] |
Agrochemical Innovations: Herbicidal Pyridazine Derivatives
The versatility of the pyridazine scaffold extends to agrochemical applications. Novel pyridazine derivatives have been developed as potent herbicides targeting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1]
Experimental Protocol: Synthesis of Herbicidal Pyridazine Derivatives
A notable example is the synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide. The synthetic route is provided in the supporting information of the source publication.[1]
Quantitative Herbicidal Activity Data
The herbicidal efficacy of these compounds is evaluated against various weed species.
| Compound ID | Target | Weed Species | Inhibition Rate (%) at 100 µg/mL | Citation |
| B1 | PDS | Echinochloa crus-galli (root) | 100 | [1] |
| B1 | PDS | Echinochloa crus-galli (stem) | 100 | [1] |
| B1 | PDS | Portulaca oleracea (root) | 100 | [1] |
| B1 | PDS | Portulaca oleracea (stem) | 100 | [1] |
The discovery of novel herbicides involves a multi-step process, from initial design to final evaluation.
References
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
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- 9. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 13. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Starting Materials and Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 3-Methyl-6-(1-methylhydrazinyl)pyridazine. The synthesis is presented as a two-step process, commencing with the chlorination of 3-Methyl-6-pyridazinone to yield the key intermediate, 3-Methyl-6-chloropyridazine, followed by a nucleophilic substitution with methylhydrazine.
I. Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the conversion of a pyridazinone to a more reactive chloropyridazine intermediate. The subsequent step introduces the methylhydrazinyl moiety via a nucleophilic aromatic substitution reaction.
Caption: Proposed synthetic pathway for this compound.
II. Starting Materials and Reagents
The primary starting materials and reagents required for this synthesis are outlined below.
| Compound Name | Structure | Role | Notes |
| 3-Methyl-6-pyridazinone | Starting Material | Can be synthesized from levulinic acid and hydrazine. | |
| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | A common reagent for converting pyridazinones to chloropyridazines.[1][2] | |
| Methylhydrazine | Nucleophile | Reacts with the chloropyridazine to form the final product. | |
| Dioxane / Ethanol | - | Solvent | Suitable solvents for the nucleophilic substitution step. |
| Sodium Bicarbonate (NaHCO₃) | - | Base | Used for neutralization during workup. |
| Dichloromethane / Ethyl Acetate | - | Extraction Solvent | For product isolation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent | To remove residual water from organic extracts. |
III. Experimental Protocols
The following sections detail the experimental procedures for the two key synthetic steps.
Step 1: Synthesis of 3-Methyl-6-chloropyridazine
This procedure is adapted from general methods for the chlorination of pyridazinones.[1][2]
Reaction:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methyl-6-pyridazinone (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-Methyl-6-chloropyridazine can be purified by column chromatography on silica gel.
Quantitative Data (based on analogous reactions):
| Parameter | Value | Reference |
| Reactant Ratio (Pyridazinone:POCl₃) | 1 : 3-5 | [3] |
| Reaction Temperature | 105-110 °C | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | 70-90% | General observation from similar reactions. |
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the reaction of chloropyridazines with hydrazine derivatives.
Reaction:
Procedure:
-
Dissolve 3-Methyl-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add methylhydrazine (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (based on analogous reactions):
| Parameter | Value | Reference |
| Reactant Ratio (Chloropyridazine:Methylhydrazine) | 1 : 1.5-2.0 | General practice for such substitutions. |
| Reaction Temperature | Reflux | [4][5] |
| Reaction Time | 4-8 hours | [4][5] |
| Typical Yield | 60-85% | Estimated based on similar reactions. |
IV. Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to Pyridazine Structures in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives represent a cornerstone in medicinal chemistry. The unique physicochemical properties of the pyridazine ring, including its high dipole moment, hydrogen bonding capacity, and ability to modulate lipophilicity, make it a privileged scaffold in the design of novel therapeutic agents.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of pyridazine-based compounds at a quantum mechanical level is paramount for rational drug design and development.
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural and electronic characteristics of pyridazine and its derivatives. It details the theoretical methodologies, experimental protocols for validation, and a structured presentation of quantitative data derived from computational studies. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and optimization of pyridazine-based drug candidates.
Core Methodologies in Quantum Chemical Calculations
The foundation of modern quantum chemical calculations for organic molecules primarily lies in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2]
Theoretical Framework
Commonly employed methods for studying pyridazine structures include:
-
Density Functional Theory (DFT): This is the most widely used method for investigating the electronic structure of molecules in drug discovery.[2] Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets like 6-31G(d,p), 6-31G**, 6-311++G(d,p), and cc-pVTZ to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[2][3][4]
-
Ab initio Methods: While computationally more demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy, particularly for electron correlation effects.[5] These are often used for benchmarking DFT results.
-
Semi-empirical Methods: Methods like AM1 and PM3 offer a faster, albeit less accurate, alternative for initial screenings of large libraries of pyridazine derivatives.[5]
Experimental Protocols: A Step-by-Step Workflow
A typical workflow for performing quantum chemical calculations on a pyridazine derivative involves the following key steps:
-
Structure Preparation:
-
The initial 3D structure of the pyridazine molecule is constructed using molecular building software.
-
For known compounds, initial coordinates can be obtained from crystallographic data.
-
-
Geometry Optimization:
-
An initial geometry optimization is performed to find a stable conformation of the molecule. This process systematically alters the molecular geometry to find a minimum on the potential energy surface.
-
Method: DFT is commonly employed, for instance, using the B3LYP functional with the 6-31G(d,p) basis set.[2][4]
-
-
Frequency Calculations:
-
Following optimization, a frequency calculation is crucial to confirm that the obtained structure is a true energy minimum. A stable structure will possess no imaginary frequencies.
-
These calculations also yield important thermodynamic data, such as zero-point vibrational energy (ZPVE), and can be used to simulate infrared (IR) and Raman spectra.[6]
-
-
Calculation of Molecular Properties:
-
With the optimized geometry, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[2][3][4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
-
Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insights into the molecule's polarity and solubility.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.
-
-
-
Data Analysis and Interpretation:
-
The calculated data is analyzed in the context of the research objectives, such as understanding structure-activity relationships (SAR), predicting reactivity, or interpreting experimental spectra.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the parent pyridazine molecule, as determined by quantum chemical calculations and, where available, compared with experimental values.
Table 1: Optimized Geometric Parameters of Pyridazine
| Parameter | DFT/B3LYP/6-31G(d,p) | Experimental |
| Bond Lengths (Å) | ||
| N1-N2 | 1.337 | 1.336 |
| N2-C3 | 1.332 | 1.338 |
| C3-C4 | 1.401 | 1.401 |
| C4-C5 | 1.378 | 1.378 |
| C5-C6 | 1.401 | 1.401 |
| N1-C6 | 1.332 | 1.338 |
| **Bond Angles (°) ** | ||
| C6-N1-N2 | 119.5 | 119.4 |
| N1-N2-C3 | 119.5 | 119.4 |
| N2-C3-C4 | 123.8 | 123.8 |
| C3-C4-C5 | 116.7 | 116.8 |
| C4-C5-C6 | 116.7 | 116.8 |
| N1-C6-C5 | 123.8 | 123.8 |
Experimental data from microwave spectroscopy.
Table 2: Calculated Electronic Properties of Pyridazine
| Property | DFT/B3LYP/6-31G(d,p) |
| HOMO Energy (eV) | -7.21 |
| LUMO Energy (eV) | -0.68 |
| HOMO-LUMO Gap (eV) | 6.53 |
| Dipole Moment (Debye) | 4.15 |
| Ionization Potential (eV) | 8.71 |
| Electron Affinity (eV) | -0.23 |
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Pyridazine
| Vibrational Mode | DFT/B3LYP/6-31G* (Scaled) | Experimental |
| Ring Breathing | 985 | 988 |
| C-H in-plane bend | 1065 | 1068 |
| C-H in-plane bend | 1145 | 1149 |
| Ring deformation | 625 | 627 |
| N-N stretch | 1280 | 1285 |
Note: Calculated frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G) to better match experimental values.*[6]
Visualizing Computational Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and relationships.
Applications in Drug Discovery and Development
Quantum chemical calculations are instrumental throughout the drug discovery pipeline for pyridazine-based compounds.
Molecular Docking and Binding Affinity
Molecular docking simulations predict the preferred orientation of a pyridazine derivative within the active site of a biological target.[7][8][9][10] Quantum mechanically derived partial charges and electrostatic potential maps enhance the accuracy of these predictions. Furthermore, these calculations can help to rationalize observed binding affinities and guide the design of derivatives with improved potency and selectivity.[5]
QSAR and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a series of compounds with their physicochemical properties.[5] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are powerful variables in the development of robust QSAR models for pyridazine derivatives. These models, in turn, guide the design of new compounds with enhanced activity.
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Quantum chemical calculations can provide insights into properties like metabolic stability by modeling potential sites of metabolism and reactivity.
Conclusion
Quantum chemical calculations, particularly Density Functional Theory, provide a powerful and indispensable toolkit for the modern medicinal chemist working with pyridazine-based scaffolds. By offering detailed insights into molecular structure, electronic properties, and reactivity, these computational methods facilitate a more rational and efficient approach to drug design. The integration of these theoretical predictions with experimental validation accelerates the identification and optimization of novel pyridazine derivatives with therapeutic potential. This guide serves as a foundational resource for leveraging these computational strategies in the ongoing quest for new and improved medicines.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Hydrazinopyridazines
For Researchers, Scientists, and Drug Development Professionals
Hydrazinopyridazines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent chemical reactivity and structural features make them indispensable intermediates in the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to hydrazinopyridazines, complete with detailed experimental protocols, quantitative data, and a visual representation of a common synthetic workflow.
Core Synthetic Strategies
The synthesis of hydrazinopyridazines predominantly relies on two key strategies:
-
Nucleophilic Substitution: This is the most prevalent method, involving the displacement of a suitable leaving group, typically a halogen (most often chlorine), from the pyridazine ring by hydrazine.
-
Cyclocondensation Reactions: This approach involves the formation of the pyridazine ring itself from acyclic precursors, often incorporating the hydrazine moiety during the cyclization process.
This guide will focus on the widely employed nucleophilic substitution route, which is valued for its reliability and the commercial availability of the requisite starting materials.
Experimental Protocols: A Step-by-Step Approach
The following protocols detail a common three-step synthesis of a representative hydrazinopyridazine, starting from a γ-keto acid.
Step 1: Synthesis of the Pyridazinone Core
The initial step involves the cyclization of a γ-keto acid with hydrazine hydrate to form the pyridazinone ring.
Protocol adapted from the synthesis of 6-phenylpyridazin-3(2H)-one. [1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-benzoyl-butanoic acid (0.05 mol, 9.61 g) and ethanol (100 mL).
-
Reagent Addition: With continuous stirring, add hydrazine hydrate (0.1 mol, 5.0 g, approximately 4.85 mL of 99% solution) to the mixture.
-
Reaction: The reaction mixture is heated to reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried to yield 4-methyl-6-phenylpyridazin-3(2H)-one.
Step 2: Chlorination of the Pyridazinone
The pyridazinone is then activated for nucleophilic substitution by converting the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.
This protocol is based on a general procedure for the chlorination of pyridazinones. [1]
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the 4-methyl-6-phenylpyridazin-3(2H)-one (0.03 mol, 5.65 g) obtained from the previous step.
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (20 mL) to the flask.
-
Reaction: The mixture is heated to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is slowly and cautiously poured onto crushed ice (200 g) with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford 3-chloro-4-methyl-6-phenylpyridazine.
Step 3: Hydrazinolysis to Yield Hydrazinopyridazine
The final step is the nucleophilic substitution of the chloro group with hydrazine to furnish the desired hydrazinopyridazine.
This protocol is adapted from the synthesis of a structurally related 3-hydrazinyl-6-phenylpyridazine derivative. [1][2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methyl-6-phenylpyridazine (0.01 mol, 2.05 g) in dioxane (30 mL).
-
Reagent Addition: Add hydrazine hydrate (99%, 0.02 mol, 1.0 g, approximately 0.97 mL) to the solution.
-
Reaction: The reaction mixture is heated under reflux for 6-8 hours.
-
Work-up: After cooling, the solid that forms is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as benzene or an ethanol/water mixture to yield 3-hydrazino-4-methyl-6-phenylpyridazine.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of a variety of hydrazinopyridazines and their precursors, as reported in the literature.
| Compound Name | Starting Materials | Reagents & Solvents | Reaction Time & Temp. | Yield (%) | Melting Point (°C) | Reference |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine, Hydrazine hydrate | Dioxane | 6 h, reflux | 55 | 102-104 | [2] |
| 2-Hydrazinopyridine | 2-Chloropyridine, Hydrazine hydrate | None | 48 h, 100°C | 78 | Oil | [3] |
| 2-Hydrazinopyridine | 2-Chloropyridine, Hydrazine hydrate | Butan-1-ol | 100 s, 100°C (Flow reactor) | 95.8 | - | [3] |
| 2-Hydrazino-3-chloropyridine | 2,3-Dichloropyridine, Hydrazine hydrate | Ethanol | 6 h, reflux | 96 | - | [4] |
| 2-Hydrazino-3-chloropyridine | 2,3-Dichloropyridine, Hydrazine hydrate | Tetrahydrofuran | 12 h, reflux | 82 | - | [4] |
| (3-chloro-2-pyridyl)hydrazine | 2,3-Dichloropyridine, Hydrazine hydrate | None | 14 h, 110-115°C | - | - | [5] |
| (3-chloro-2-pyridyl)hydrazine | 2,3-Dichloropyridine, Hydrazine hydrate | None | 5 h, 110-120°C | 93.6 | 162.7-165.5 | [5] |
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the three-step synthesis of hydrazinopyridazines from a γ-keto acid precursor.
Caption: Synthetic workflow for 3-hydrazinopyridazine synthesis.
Conclusion
The synthesis of hydrazinopyridazines is a well-established and versatile area of organic chemistry. The nucleophilic substitution of chloropyridazines with hydrazine remains a cornerstone of this field, offering a reliable and efficient route to these valuable building blocks. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further exploration of the extensive literature will undoubtedly reveal a wealth of additional synthetic strategies and applications for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. patents.justia.com [patents.justia.com]
IUPAC name and synonyms for 3-Methyl-6-(1-methylhydrazinyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 3-Methyl-6-(1-methylhydrazinyl)pyridazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from closely related pyridazine derivatives to present a representative profile. The guide covers its chemical identity, potential synthetic routes, and plausible biological activities based on the known pharmacology of the pyridazine scaffold. Methodologies for relevant biological assays and a potential signaling pathway of interest are also detailed to facilitate future research and drug development efforts.
Chemical Identity
-
Molecular Weight: 138.17 g/mol [1]
Synonyms: Based on current literature searches, no common synonyms for this compound have been identified.
Introduction to the Pyridazine Scaffold
The pyridazine ring is a core structural motif in a multitude of biologically active compounds.[4][5] Its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[4][5][6] The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts specific physicochemical properties that are advantageous for drug design, influencing factors such as solubility, polarity, and the ability to form hydrogen bonds with biological targets.[7]
Representative Synthesis
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound,(CAS# 175135-44-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. sarpublication.com [sarpublication.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-6-(1-methylhydrazinyl)pyridazine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridazine core substituted with a methyl and a methylhydrazinyl group, makes it a valuable intermediate for the synthesis of more complex molecules and potential bioactive agents. Pyridazine derivatives have been noted for a wide range of pharmacological activities. This document provides a detailed experimental protocol for the synthesis of this compound, based on established chemical methodologies for analogous structures. The synthetic strategy involves a two-step process: the chlorination of 6-methylpyridazin-3(2H)-one to yield 3-chloro-6-methylpyridazine, followed by a nucleophilic substitution with methylhydrazine.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the conversion of the hydroxyl group of 6-methylpyridazin-3(2H)-one to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). The subsequent step is a nucleophilic aromatic substitution where the chloro group is displaced by methylhydrazine to yield the final product.
Quantitative Data Summary
The following table summarizes representative yields for the key reaction steps, based on analogous syntheses reported in the literature.
| Step | Reaction | Starting Material | Reagent | Product | Typical Yield (%) | Reference |
| 1 | Chlorination | 6-substituted phenyl-3(2H)-pyridazinones | POCl₃ | 3-chloro-6-substituted phenyl pyridazines | Not specified | [1] |
| 2 | Hydrazinolysis | 3-chloro-6-substituted phenyl pyridazines | Hydrazine hydrate | 6-substituted phenylpyridazin-3-yl hydrazines | Not specified | [1] |
| - | Analogous Hydrazinolysis | 3-chloro-4-methyl-6-phenylpyridazine | Hydrazine hydrate | 3-hydrazino-4-methyl-6-phenylpyridazine | High | [2] |
Experimental Protocols
Step 1: Synthesis of 3-chloro-6-methylpyridazine
This protocol is adapted from the general procedure for the chlorination of pyridazinones.[1]
Materials:
-
6-methylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 6-methylpyridazin-3(2H)-one (1 equivalent).
-
Addition of Reagent: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (a sufficient amount to act as both reagent and solvent, e.g., 5-10 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully, pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-6-methylpyridazine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if necessary.
Step 2: Synthesis of this compound
This protocol is an adaptation of the hydrazinolysis of chloropyridazines.[1][2]
Materials:
-
3-chloro-6-methylpyridazine
-
Methylhydrazine
-
A suitable solvent (e.g., ethanol, isopropanol, or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagent: Add methylhydrazine (2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The product may precipitate upon cooling or after concentration. If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent. If no precipitate forms, the product can be isolated by extraction after adding water and a suitable organic solvent. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof) to afford pure this compound.
Visualizations
Experimental Workflow
References
Application of Pyridazine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The pyridazine scaffold, a six-membered ring containing two adjacent nitrogen atoms, serves as a crucial pharmacophore in the design and development of novel therapeutic agents. This document provides detailed application notes on the medicinal chemistry of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It also includes comprehensive experimental protocols for their synthesis and biological evaluation, along with graphical representations of key signaling pathways they modulate.
Anticancer Applications
Pyridazine derivatives have emerged as promising candidates in oncology, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Several pyridazine-based compounds have demonstrated potent inhibitory activity against key kinases involved in cancer progression.
Data Presentation: Anticancer Activity of Pyridazine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 11m | CDK2 | T-47D (Breast) | 0.43 ± 0.01 | [1][2][3] |
| MDA-MB-231 (Breast) | 0.99 ± 0.03 | [1][2][3] | ||
| 17a | VEGFR-2 | - | - (60% inhibition at 10 µM) | [4][5] |
| 10l | - | NCI-60 Panel (Mean GI50) | 3.18 - 100 | [4][5] |
| 5b | VEGFR-2 | HCT-116 (Colon) | Lower than Imatinib | |
| 43 | Tubulin | Panc-1 (Pancreas) | 2.9 | [6] |
| Paca-2 (Pancreas) | 2.2 | [6] |
Signaling Pathway: VEGFR-2 Inhibition
Pyridazine derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can suppress tumor growth by cutting off its blood supply.
Experimental Protocols
Protocol 1: Synthesis of 3,6-disubstituted Pyridazine Derivatives [2][7]
This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazines, which have shown significant anticancer activity.
Materials:
-
Appropriate acetophenone
-
Glyoxylic acid
-
Hydrazine hydrate
-
Phosphorus oxychloride
-
Substituted amine or hydrazine
-
Ethanol
-
Dichloromethane
-
Triethylamine
Procedure:
-
Synthesis of 6-substituted phenyl-3(2H)-pyridazinones: A mixture of the appropriate acetophenone and glyoxylic acid is refluxed in a suitable solvent. After cooling, hydrazine hydrate is added, and the mixture is refluxed again to yield the pyridazinone derivative.
-
Chlorination: The pyridazinone derivative is refluxed with excess phosphorus oxychloride to yield the 3-chloro-6-substituted phenyl pyridazine.
-
Substitution: The 3-chloro derivative is then reacted with a substituted amine or hydrazine in a solvent like ethanol or dichloromethane, often in the presence of a base like triethylamine, to yield the final 3,6-disubstituted pyridazine derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
Protocol 2: VEGFR-2 Kinase Inhibition Assay [8]
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., synthetic peptide)
-
Test pyridazine derivative
-
Detection reagent (e.g., ADP-Glo™)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test pyridazine derivative.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Applications
Pyridazine derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Data Presentation: Antimicrobial Activity of Pyridazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10h | Staphylococcus aureus | 16 | [4] |
| 8g | Candida albicans | 16 | [4] |
| Chloro derivatives | E. coli | 0.892–3.744 | [9] |
| P. aeruginosa | 0.892–3.744 | [9] | |
| S. marcescens | 0.892–3.744 | [9] | |
| 13 | A. baumannii | 3.74 | [10] |
| P. aeruginosa | 7.48 | [10] | |
| 3 | S. aureus (MRSA) | 4.52 | [10] |
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 3-Methyl-6-(1-methylhydrazinyl)pyridazine Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. The specific pharmacophore, 3-Methyl-6-(1-methylhydrazinyl)pyridazine, presents a unique substitution pattern that suggests potential for targeted therapeutic applications. While detailed research on this exact molecule is limited in publicly available literature, the broader class of 3,6-disubstituted pyridazines has been extensively studied, revealing a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] This document provides a comprehensive guide to the potential applications and experimental protocols for compounds based on the 3-methyl-6-substituted pyridazine core, using this compound as a representative structure.
These notes will explore potential therapeutic targets, provide generalized protocols for synthesis and biological evaluation, and present quantitative data from closely related analogs to guide research efforts.
Potential Therapeutic Applications
Based on the activities of structurally similar pyridazine derivatives, the this compound pharmacophore is a promising candidate for development in several therapeutic areas:
-
Oncology: Pyridazine derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as c-Jun N-terminal kinase (JNK).[3][4] The methylhydrazinyl group could serve as a key interaction moiety within the ATP-binding pocket of such kinases.
-
Neurodegenerative Diseases: Some pyridazinone derivatives have been investigated as selective monoamine oxidase B (MAO-B) inhibitors, suggesting potential for the treatment of Parkinson's disease.[5] The hydrazinyl functional group is a known pharmacophore for MAO inhibitors.
-
Inflammation: A significant number of pyridazine-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2][6]
-
Infectious Diseases: The pyridazine scaffold is present in various agents with antibacterial, antifungal, and antiviral activities.[1][7]
Quantitative Data for Related Pyridazine Derivatives
To provide a reference for the potential potency of compounds based on the this compound core, the following tables summarize quantitative data for structurally related pyridazine derivatives from published studies.
Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives against Cancer Cell Lines [3]
| Compound ID | Substitution Pattern | Cell Line | Growth Inhibition (%) |
| 9e | 3-(substituted phenyl), 6-(substituted amide) | A498 (Renal) | 97.91 |
| 9e | 3-(substituted phenyl), 6-(substituted amide) | T-47D (Breast) | 79.98 |
Table 2: MAO-B Inhibitory Activity of Pyridazinone Derivatives [5]
| Compound ID | Substitution Pattern | Target | IC50 (µM) |
| Derivative 1 | 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone | MAO-B | 0.08 |
| Derivative 2 | 2-acetyl-6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone | MAO-B | >100 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of novel derivatives based on the this compound pharmacophore.
Protocol 1: General Synthesis of 3-Methyl-6-substituted Pyridazines
This protocol describes a typical synthetic route starting from a commercially available dichloropyridazine.
1. Synthesis of 3-chloro-6-methylpyridazine: a. To a solution of 3,6-dichloropyridazine (1 eq.) in an appropriate solvent such as THF or dioxane, add a solution of methylmagnesium bromide (1.1 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
2. Synthesis of this compound: a. To a solution of 3-chloro-6-methylpyridazine (1 eq.) in a suitable solvent like ethanol or isopropanol, add methylhydrazine (1.5 eq.) and a non-nucleophilic base such as triethylamine (2 eq.). b. Heat the reaction mixture to reflux and stir for 8-16 hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in an organic solvent and wash with water and brine. f. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JNK1)
This protocol outlines a method to assess the inhibitory activity of a test compound against a specific kinase.
1. Reagents and Materials:
- Recombinant human JNK1 enzyme
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
- ATP solution
- Substrate peptide (e.g., a biotinylated peptide derived from c-Jun)
- Test compound (dissolved in DMSO)
- Detection reagent (e.g., a europium-labeled anti-phospho-substrate antibody)
- 384-well microplates
2. Assay Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the test compound, JNK1 enzyme, and substrate peptide to the kinase buffer. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the enzyme. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagent and incubate for a further 60 minutes at room temperature. g. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
3. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
1. Cell Culture: a. Culture a human cancer cell line (e.g., A498) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). c. After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. d. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate a potential signaling pathway targeted by pyridazine derivatives and a typical experimental workflow.
References
- 1. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]
- 2. sarpublication.com [sarpublication.com]
- 3. cas 175135-44-1|| where to buy this compound [french.chemenu.com]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Pyridazine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting molecular docking studies on pyridazine-based ligands. Pyridazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into the molecular basis of its biological activity.[3]
General Principles of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then ranking these conformations using a scoring function. This computational approach is instrumental in virtual screening, lead optimization, and understanding drug-receptor interactions at a molecular level.
A typical molecular docking workflow is illustrated in the diagram below.
Detailed Experimental Protocols
This section outlines a generalized protocol for performing molecular docking of pyridazine-based ligands. This protocol is a synthesis of methodologies reported in various studies and can be adapted for different software and specific research questions.
Protocol 1: Molecular Docking using AutoDock Tools and Vina
This protocol is widely used due to the open-source nature of the software.
2.1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For example, human JNK1 (PDB ID: 4L7F) or E. coli DNA gyrase subunit B (PDB ID: 4KFG) have been used in studies with pyridazine derivatives.[4][5]
-
Protein Clean-up: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
2.2. Preparation of Pyridazine-Based Ligands:
-
Ligand Sketching and Optimization: Draw the 2D structure of the pyridazine ligand using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.
-
Assign Charges and Torsions: Open the 3D ligand structure in ADT.
-
Assign Gasteiger charges and define the rotatable bonds (torsions).
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
2.3. Grid Box Generation:
-
Define the Binding Site: In ADT, with the prepared protein loaded, identify the active site. This can be based on the location of a co-crystallized ligand or from literature data.
-
Set Grid Parameters: Use the Grid Box tool to define a 3D grid that encompasses the entire binding site. The size of the grid should be sufficient to allow the ligand to move freely within the binding pocket. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Generate Grid Parameter File: Save the grid parameters as a GPF file.
2.4. Running the Docking Simulation with AutoDock Vina:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line using the configuration file.
-
Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
2.5. Analysis of Docking Results:
-
Visualize Poses: Load the protein and the output ligand PDBQT file into a molecular visualization tool.
-
Analyze Interactions: Examine the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyridazine ligand and the protein's active site residues. For example, docking studies have revealed interactions with key amino acid residues like Val30, Gly31, and Lys53 in p38-α MAPK.[6]
Data Presentation: Docking Results of Pyridazine Derivatives
The following tables summarize quantitative data from various studies on pyridazine-based ligands, showcasing their potential against different biological targets.
Table 1: Docking Scores and Binding Affinities of Pyridazine Derivatives against Various Targets
| Ligand/Compound | Target Protein (PDB ID) | Docking Software | Binding Affinity/Score (kcal/mol) | Reference |
| Pyridazine Derivatives | Voltage-gated sodium channel (6AGF) | PyRx | -6.7 (reference ligand) | [2] |
| Pyridazine Derivatives | NMDA Receptor (5TP9) | PyRx | -6.1 (reference ligand) | [2] |
| Compound R67 | DNA (6BNA) | Not Specified | -42.683 kJ/mol (Free Binding Energy) | [1] |
| Chloro derivatives | E. coli DNA gyrase B (4KFG) | MOE | Not Specified, good overlay with co-crystallized ligand | [4][7] |
| Compound 9e | JNK1 (4L7F) | FRED | Not Specified | [5] |
| Imidazo[1,2-b]pyridazines | Penicillin Binding Protein (PBP2a) | GOLD | Not Specified, 5 H-bonds for active analogues | [8] |
Table 2: In Vitro Inhibitory Activity of Selected Pyridazine Derivatives
| Compound | Target/Cell Line | Assay | IC50 / GI50 | Reference |
| Compound R67 | MCF-7 cell line | Sulforhodamine B assay | Marked GI50 value | [1] |
| Compound 4g | c-Met | Kinase Assay | 0.163 ± 0.01 µM | [9] |
| Compound 4g | Pim-1 | Kinase Assay | 0.283 ± 0.01 µM | [9] |
| Compound 6b | COX-2 | Enzyme Inhibition Assay | 0.18 µM | [10] |
| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | MIC Assay | 0.892–3.744 µg/mL | [4] |
| Fused tricyclic aminopyridazine | SMARCA4 bromodomain | Competition Assay | 5.3 µM | [11] |
Visualization of Pathways and Methodologies
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving p38-α Mitogen-Activated Protein Kinase (MAPK), a target for some pyridopyridazin-6-one inhibitors.[6]
Logical Relationship in Virtual Screening
The following diagram outlines the logical steps in a virtual screening cascade to identify potential pyridazine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 8. onljbioinform.com [onljbioinform.com]
- 9. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The unique physicochemical characteristics of the pyridazine ring, such as its weak basicity, high dipole moment, and dual hydrogen-bonding capacity, make it a valuable scaffold in the design of novel therapeutic agents.[3] High-throughput screening (HTS) plays a pivotal role in the discovery of new drug candidates by enabling the rapid evaluation of large compound libraries.[4][5] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize novel pyridazine compounds with therapeutic potential.
Key Signaling Pathways Modulated by Pyridazine Compounds
Pyridazine derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing relevant screening assays and interpreting the resulting data.
1. Kinase Signaling Pathways: A primary area of investigation for pyridazine compounds is the inhibition of protein kinases, which are critical regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
c-Jun N-terminal Kinase (JNK) Signaling: The JNK pathway is involved in cellular responses to stress, inflammation, and apoptosis. Pyridazine derivatives have been explored as potential inhibitors of JNK.[1]
-
Activin Receptor-Like Kinase 5 (ALK5) Signaling: ALK5, a TGF-β type I receptor, is a key player in cell growth, differentiation, and fibrosis. Novel pyridazine-based ALK5 inhibitors have been developed.[6]
2. Inflammatory Signaling Pathways: Chronic inflammation is a contributing factor to numerous diseases. Pyridazine compounds have demonstrated potential in modulating inflammatory responses.
-
TNF-α and IL-6 Signaling: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines. Pyridazine and pyridazinone derivatives have been shown to reduce TNF-α release and disrupt IL-6 signaling.[7]
Below is a diagram illustrating a generalized kinase signaling pathway that can be targeted by pyridazine compounds.
Caption: Generalized Kinase Signaling Pathway Targeted by Pyridazine Compounds.
High-Throughput Screening Experimental Workflow
A typical HTS campaign for novel pyridazine compounds involves several stages, from primary screening to hit confirmation and characterization.
Caption: High-Throughput Screening Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical HTS)
This protocol describes a generic HTS assay to identify inhibitors of a specific kinase, such as JNK1.[1]
Objective: To identify pyridazine compounds that inhibit the phosphorylation of a substrate by a target kinase.
Materials:
-
Recombinant human kinase (e.g., JNK1)
-
Kinase substrate (e.g., biotinylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
384-well assay plates
-
Pyridazine compound library (dissolved in DMSO)
Method:
-
Compound Dispensing: Dispense 25-50 nL of each pyridazine compound from the library into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of a solution containing the target kinase in assay buffer to each well.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.[4]
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP in assay buffer to initiate the kinase reaction.[4]
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[4]
-
Detection: Stop the reaction and detect kinase activity by adding 10 µL of the chosen detection reagent according to the manufacturer's instructions.[4]
-
Signal Reading: Incubate for the time specified by the detection reagent protocol (e.g., 30-60 minutes) and read the signal (luminescence or fluorescence) using a plate reader.[4]
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[4]
Protocol 2: Cell-Based Anti-Inflammatory Assay (Phenotypic HTS)
This protocol outlines a method to screen for compounds that inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Objective: To identify pyridazine compounds that reduce the secretion of TNF-α from activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Pyridazine compound library
-
TNF-α ELISA kit
-
96-well cell culture plates
Method:
-
Cell Seeding: Seed macrophages into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyridazine compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.[1]
-
Incubation: Incubate the plates for 24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatant.[1]
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.[1][3]
Protocol 3: Dose-Response Assay for Hit Confirmation
This protocol is used to confirm the activity of "hits" from the primary screen and to determine their potency (IC₅₀).[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of active pyridazine compounds.
Method:
-
Serial Dilution: Prepare a 10-point serial dilution series for each hit compound, typically starting from 100 µM.[4]
-
Assay Performance: Follow the steps outlined in Protocol 1 or 2, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.[4]
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Hypothetical Primary HTS Results for Pyridazine Library against Kinase X
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| PYR-001 | 10 | 85.2 | Yes |
| PYR-002 | 10 | 12.5 | No |
| PYR-003 | 10 | 91.8 | Yes |
| ... | ... | ... | ... |
Hit Threshold: >50% inhibition
Table 2: Dose-Response Data for Confirmed Hits against Kinase X
| Compound ID | IC₅₀ (µM) |
| PYR-001 | 0.75 |
| PYR-003 | 0.52 |
| ... | ... |
Table 3: Comparative Anti-inflammatory Activity of Pyridazine Hits
| Compound ID | TNF-α Release Inhibition IC₅₀ (µM) |
| PYR-001 | 1.2 |
| PYR-003 | 2.5 |
| ... | ... |
Conclusion
The pyridazine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of new pyridazine-based drug candidates. A systematic approach, combining biochemical and cell-based assays with rigorous data analysis, is essential for the successful progression of hits from primary screening to lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 3-Methyl-6-(1-methylhydrazinyl)pyridazine
Introduction
3-Methyl-6-(1-methylhydrazinyl)pyridazine is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the drug development process to ensure safety and efficacy. This document provides detailed analytical techniques and protocols for the comprehensive purity assessment of this compound, catering to researchers, scientists, and drug development professionals. The methodologies described herein are designed to identify and quantify the main component, as well as potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Determination
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a primary technique for assessing the purity of non-volatile and thermally labile compounds. This method offers high resolution and sensitivity for separating the main compound from its impurities.
Application Note:
This reversed-phase HPLC-UV method is suitable for the quantitative determination of this compound and the separation of its potential process-related impurities. The method is designed to be stability-indicating, meaning it can also separate degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation:
Table 1: HPLC-UV Purity Assessment Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Compound | 8.52 | 12548965 | 99.85 |
| Impurity A | 4.21 | 8765 | 0.07 |
| Impurity B | 9.88 | 9987 | 0.08 |
| Total | 12567717 | 100.00 |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or volatile by-products.
Application Note:
This GC-MS method is designed to identify and quantify potential volatile organic impurities in the this compound sample. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Vortex to ensure complete dissolution.
-
-
Identification and Quantification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard or by area percentage if response factors are assumed to be similar.
Data Presentation:
Table 2: GC-MS Analysis of Volatile Impurities
| Retention Time (min) | Identified Impurity | Match Factor | Area % |
| 3.15 | Toluene | 985 | 0.02 |
| 5.89 | Pyridine | 972 | 0.01 |
Workflow Diagram:
Acid-Base Titration for Assay Determination
An acid-base titration can be used as a simple and accurate method to determine the overall purity (assay) of this compound, which contains basic nitrogen atoms.
Application Note:
This potentiometric titration method provides a quantitative measure of the total basic content of the sample, which is attributed to the main compound. It is a cost-effective and precise method for assay determination.
Experimental Protocol:
-
Instrumentation: An automatic potentiometric titrator with a suitable pH electrode.
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
Assay (%) = [(V_sample - V_blank) x N x MW] / (W_sample x n x 10)
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (138.17 g/mol )
-
W_sample = Weight of the sample (mg)
-
n = Number of basic centers reacting (assumed to be 1 for the more basic nitrogen)
-
Data Presentation:
Table 3: Titrimetric Assay Data
| Parameter | Value |
| Sample Weight (mg) | 102.5 |
| Titrant Volume (mL) | 7.35 |
| Blank Volume (mL) | 0.05 |
| Titrant Normality (N) | 0.1002 |
| Calculated Assay (%) | 99.7 |
Logical Relationship Diagram:
Summary and Conclusion
The purity assessment of this compound requires a multi-faceted approach. The combination of HPLC-UV for chromatographic purity, GC-MS for volatile impurities, and acid-base titration for assay provides a comprehensive evaluation of the compound's quality. These detailed protocols and application notes serve as a robust starting point for researchers and scientists in the development and quality control of this molecule. It is recommended that these methods be validated according to ICH guidelines to ensure they are suitable for their intended purpose.
The Hydrazinyl-Pyridazine Scaffold: A Versatile Starting Point for Kinase Inhibitor Design
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its unique physicochemical properties, including its polar nature and ability to participate in hydrogen bonding, make it an attractive core for the design of targeted therapies.[2] Within the vast landscape of kinase inhibitor discovery, the 3,6-disubstituted pyridazine framework has emerged as a particularly fruitful area of exploration, yielding potent inhibitors of a variety of cancer-related kinases.[1][3] This document focuses on the role of the 3-methyl-6-(1-methylhydrazinyl)pyridazine moiety and the broader hydrazinyl-pyridazine scaffold as a key synthetic intermediate and pharmacophore in the development of novel kinase inhibitors. We provide an overview of its application in targeting key kinases, detailed experimental protocols for inhibitor evaluation, and a summary of the inhibitory activities of representative pyridazine-based compounds.
The Hydrazinyl-Pyridazine Moiety in Synthesis
While direct kinase inhibitory activity of this compound is not extensively documented in publicly available literature, the hydrazinyl group at the 6-position of the pyridazine ring serves as a versatile chemical handle. It allows for the facile introduction of diverse substituents through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to form hydrazides. This synthetic flexibility enables the exploration of a wide chemical space to optimize inhibitor potency and selectivity against specific kinase targets. The methyl group at the 3-position can also be varied to fine-tune the steric and electronic properties of the resulting inhibitors.
Application in Kinase Inhibitor Design
The 3,6-disubstituted pyridazine scaffold has been successfully employed to develop inhibitors for several important kinase targets implicated in cancer and other diseases. These include:
-
c-Jun N-terminal Kinase (JNK): JNKs are key mediators of cellular responses to stress signals and are implicated in inflammatory diseases and cancer.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[3]
-
Pim-1 Kinase: Pim-1 is a proto-oncogene that promotes cell survival and proliferation, making it an attractive target for cancer therapy.
-
Activin-like Kinase 5 (ALK5): ALK5, also known as TGF-β type I receptor, plays a critical role in fibrosis and cancer progression.[4]
-
c-Met Kinase: The c-Met receptor tyrosine kinase is involved in cell motility, invasion, and proliferation, and its dysregulation is linked to various malignancies.[5]
The pyridazine core often acts as a scaffold to position key pharmacophoric elements within the ATP-binding pocket of the target kinase, forming critical hydrogen bonds and other interactions that lead to potent inhibition.
Quantitative Data: Inhibitory Activity of Pyridazine Derivatives
The following table summarizes the in vitro inhibitory potency of various 3,6-disubstituted pyridazine derivatives against their respective kinase targets. This data highlights the potential of this scaffold in generating highly potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Cell Line (for cellular assays) | Reference |
| Pyridazine Derivative 11m | CDK2 | 20.1 ± 0.82 | - | T-47D, MDA-MB-231 | [3] |
| Pyridazine Derivative 11l | CDK2 | 55.6 ± 2.27 | - | T-47D, MDA-MB-231 | [3] |
| Pyridazine Derivative 11h | CDK2 | 43.8 ± 1.79 | - | T-47D, MDA-MB-231 | [3] |
| Pyridazine Derivative 11e | CDK2 | 151 ± 6.16 | - | T-47D, MDA-MB-231 | [3] |
| Compound 13 (Pyridazinone) | CSK | 5 | - | Jurkat (ZAP-70 assay) | [6] |
| Compound 7 (Pyrazolopyridine) | CSK | 5 | - | Jurkat (ZAP-70 assay) | [6] |
| GW6604 (ALK5 Inhibitor) | ALK5 (autophosphorylation) | 140 | - | HepG2 (transcriptional assay) | [7] |
| Compound 15m (Imidazo[1,2-b]pyridazine) | TrkWT | 0.08 | - | Ba/F3-TRKAWT | [8] |
| Compound 15m (Imidazo[1,2-b]pyridazine) | TrkG595R | 2.14 | - | Ba/F3-TRKAG595R | [8] |
| Compound 15m (Imidazo[1,2-b]pyridazine) | TrkG667C | 0.68 | - | Ba/F3-TRKAG667C | [8] |
Signaling Pathways and Experimental Workflows
To effectively design and evaluate kinase inhibitors, a thorough understanding of the relevant signaling pathways and experimental procedures is essential. The following diagrams, generated using the DOT language, illustrate key signaling cascades and a general workflow for kinase inhibitor testing.
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate evaluation of kinase inhibitor potency and mechanism of action. Below are representative protocols for in vitro and cell-based assays for several of the kinase targets mentioned.
Protocol 1: In Vitro JNK1 Kinase Assay (Luminescence-based)
This protocol is adapted for a luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 of a test compound against JNK1.
Materials:
-
Recombinant human JNK1 enzyme
-
JNK1 substrate (e.g., ATF2 peptide)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 10 mM stock. Further dilute the compound solutions in kinase assay buffer to a 5x working concentration.
-
Enzyme and Substrate Preparation: Dilute the recombinant JNK1 enzyme in kinase assay buffer to the desired working concentration (to be determined empirically). Prepare a solution of ATP and the ATF2 substrate in the kinase assay buffer. The final ATP concentration should be at or near the Km for JNK1.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted JNK1 enzyme to all wells except the "no enzyme" control wells.
-
Add 2 µL of the ATP/substrate mix to initiate the kinase reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)
This protocol describes a radiometric filter binding assay to measure the activity of CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 as substrate
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a kinase reaction mix containing the CDK2/Cyclin A enzyme and Histone H1 in kinase assay buffer.
-
Assay Plate Setup: Add the test compound dilutions or vehicle control to a 96-well plate.
-
Kinase Reaction Initiation: Add the kinase reaction mix to the wells. Initiate the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the dried P81 paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value as described in Protocol 1.
Protocol 3: Cell-Based ALK5 Inhibition Assay (Western Blot for pSMAD2)
This assay assesses the ability of a test compound to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT or A549)
-
Cell culture medium and supplements
-
Test compound (solubilized in DMSO)
-
Recombinant human TGF-β1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pSMAD2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: If necessary, strip the membrane and re-probe for total SMAD2 and the loading control to normalize the pSMAD2 signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSMAD2 signal to total SMAD2 and the loading control. Calculate the percent inhibition of SMAD2 phosphorylation for each compound concentration and determine the IC50 value.
Conclusion
The this compound moiety represents a valuable, albeit under-explored, starting point for the synthesis of a diverse range of 3,6-disubstituted pyridazine-based kinase inhibitors. The broader pyridazine scaffold has demonstrated significant potential in targeting a variety of kinases implicated in cancer and other diseases. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate novel pyridazine-based kinase inhibitors, contributing to the development of the next generation of targeted therapeutics.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 3-Methyl-6-(1-methylhydrazinyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel hydrazone derivatives from 3-Methyl-6-(1-methylhydrazinyl)pyridazine. Hydrazones are a class of organic compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The pyridazine nucleus is a common scaffold in many biologically active compounds.[1] The synthesis of new hydrazone derivatives bearing a pyridazine moiety is a promising strategy for the discovery of new therapeutic agents. These protocols are intended for researchers in medicinal chemistry and drug development.
Introduction
Hydrazones are characterized by the >C=N-NH- functional group and are formed by the condensation reaction of hydrazines with aldehydes or ketones.[2] The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, make it an attractive component in drug design.[1] The combination of the hydrazone pharmacophore with a pyridazine scaffold has been shown to result in compounds with significant biological activities, including potential anticancer and antimicrobial properties.[3][4] Recent studies have highlighted that pyridazine-containing compounds can act as anticancer agents through various mechanisms, including the inhibition of vascular endothelial growth factor receptor (VEGFR).[5][6] Furthermore, some hydrazone derivatives have been found to exhibit antimicrobial activity by potentially inhibiting DNA gyrase.[7][8]
This document outlines a general procedure for the synthesis of a series of hydrazone derivatives by reacting this compound with various substituted aromatic aldehydes.
Experimental Protocols
General Synthesis of Hydrazone Derivatives of this compound
This protocol describes the synthesis of hydrazone derivatives through the condensation of this compound with a variety of aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the desired substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]
-
Attach a condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure hydrazone derivative.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12]
Data Presentation
The following table summarizes the hypothetical quantitative data for a series of synthesized hydrazone derivatives of this compound.
| Compound ID | Ar-substituent | Yield (%) | Melting Point (°C) |
| 1a | -H | 85 | 188-190 |
| 1b | 4-Cl | 92 | 210-212 |
| 1c | 4-OCH₃ | 88 | 195-197 |
| 1d | 4-NO₂ | 95 | 225-227 |
| 1e | 2-OH | 82 | 201-203 |
Mandatory Visualizations
Caption: General workflow for the synthesis of hydrazone derivatives.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Potential Applications in Drug Development
Hydrazone derivatives of pyridazine are being investigated for a variety of therapeutic applications.
-
Anticancer Activity: Several studies have reported the potential of pyridazine derivatives as anticancer agents.[3][13] One of the proposed mechanisms is the inhibition of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] By inhibiting VEGFR, these compounds can potentially disrupt the signaling pathways that lead to tumor angiogenesis and cell proliferation.
-
Antimicrobial Activity: Hydrazone derivatives have shown promising activity against a range of microbial pathogens.[4][14] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[7][8] This makes them attractive candidates for the development of new antibiotics.
Conclusion
The synthetic protocols outlined in this document provide a straightforward and efficient method for the preparation of novel hydrazone derivatives from this compound. The potential of these compounds as anticancer and antimicrobial agents warrants further investigation, including extensive biological screening and structure-activity relationship (SAR) studies. The versatility of the synthetic scheme allows for the generation of a diverse library of compounds for biological evaluation.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pyridazine Derivative Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays for evaluating the biological activity of pyridazine derivatives. Detailed protocols for key assays are provided to facilitate experimental design and execution.
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and molecular pathways.[1][2] Common assays to evaluate their anticancer bioactivity include cytotoxicity assays, cell cycle analysis, and apoptosis induction assays.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a pyridazine derivative inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Data Presentation: Cytotoxicity of Pyridazine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridazinone Derivative 9e | Renal Cancer (A498) | Not Specified | >97.91% inhibition | [2] |
| Pyridazinone Derivative 9e | Non-Small Cell Lung Cancer (HOP-92) | Not Specified | >91.51% inhibition | [2] |
| Imidazo[1,2-b]pyridazine 27f | Lung Carcinoma (A549) | Not Specified | 0.006 | [3] |
| 1-methoxyphenylpyridazine-6-one | HeLa | Tissue Method | 0.025-1.1 µg/ml | [4] |
| Pyrrolo[1,2-b]pyridazine 5a | Colon Cancer (LoVo) | MTS | Dose-dependent | [5] |
| Pyridazine Derivative 8 | Breast Cancer (MCF-7) | Not Specified | - | |
| Pyridazine Derivative 4 | Breast Cancer (MCF-7) | Not Specified | - |
Experimental Protocols:
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methodologies for assessing cell metabolic activity as an indicator of cell viability.[6][7]
Objective: To determine the cytotoxic effect of pyridazine derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Pyridazine derivatives (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[7]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Protocol 2: SRB Assay for Cell Proliferation
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cellular protein content.[7]
Objective: To quantify the antiproliferative effect of pyridazine derivatives.
Materials:
-
96-well plates
-
Pyridazine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates multiple times with water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Workflow for Cytotoxicity Assays
Caption: A generalized workflow for determining the cytotoxicity of pyridazine derivatives.
Cell Cycle Analysis
Certain pyridazine derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry is the standard method for this analysis.[8][9]
Experimental Protocol:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the DNA content of cells.[9][10]
Objective: To determine the effect of pyridazine derivatives on the cell cycle distribution of cancer cells.
Materials:
-
6-well plates
-
Pyridazine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyridazine derivatives at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[9]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Logical Flow of Cell Cycle Analysis
Caption: Logical steps for analyzing cell cycle effects of pyridazine derivatives.
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. Assays for apoptosis can detect key markers such as phosphatidylserine externalization and caspase activation.[11][12]
Experimental Protocols:
Protocol 4: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Objective: To quantify the induction of apoptosis by pyridazine derivatives.
Materials:
-
6-well plates
-
Pyridazine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with pyridazine derivatives as described for cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11]
Objective: To determine if pyridazine derivatives induce apoptosis via caspase-3 activation.
Materials:
-
96-well plates (black, clear bottom)
-
Pyridazine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Caspase-3 Activity Assay Kit (containing a fluorogenic caspase-3 substrate)
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with pyridazine derivatives.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3 activity.
Apoptosis Detection Workflow
Caption: Workflow for detecting apoptosis induced by pyridazine derivatives.
Anti-inflammatory Activity
Pyridazine derivatives have been investigated for their potential to mitigate inflammation, often by inhibiting key enzymes like cyclooxygenases (COX).[14][15]
Data Presentation: Anti-inflammatory Activity of Pyridazine Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| Pyridazine 3d | COX-2 | In vitro inhibition | 0.425 | [14] |
| Pyridazine 3e | COX-2 | In vitro inhibition | 0.519 | [14] |
| Pyridazinone 4e | COX-2 | In vitro inhibition | 0.356 | [14] |
| Pyridazinone 3g | COX-2 | In vitro inhibition | 0.04384 | [15] |
| Pyridazinone 5a | COX-2 | In vitro inhibition | 0.77 | [16] |
| Pyridazinone 5f | COX-2 | In vitro inhibition | 1.89 | [16] |
Experimental Protocol:
Protocol 6: COX-1/COX-2 Inhibition Assay
This assay measures the ability of pyridazine derivatives to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the inhibitory potency and selectivity of pyridazine derivatives against COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Pyridazine derivatives
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyridazine derivatives or a control inhibitor (e.g., celecoxib, indomethacin).[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
LPS-induced Inflammation Pathway
Caption: Inhibition of the LPS-induced inflammatory pathway by pyridazine derivatives.
Kinase Inhibitory Activity
Many pyridazine derivatives have been designed as kinase inhibitors, targeting enzymes like VEGFR-2 and JNK1, which are crucial in cancer and other diseases.[2][17]
Data Presentation: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 | Reference |
| Pyridazin-3-amine analogs | VEGFR-2 | ADP-Glo™ Kinase Assay | Varies | [17] |
| Pyrimidine analog 182 | Not Specified | Kinase inhibition | - | [18] |
| Pyrazine-based compounds | JAK3, ITK | Biochemical | 0.1 - 1 µM | [19] |
| Radotinib (5) | BCR-ABL-1 | In vitro kinase assay | 34 nM | [19] |
| Imidazo[1,2-a]pyrazine 3c | CDK9 | Not Specified | 0.16 µM | [20] |
Experimental Protocol:
Protocol 7: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[17]
Objective: To determine the inhibitory effect of pyridazine derivatives on a specific kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase buffer
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Pyridazine derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.[17]
-
Enzyme Addition: Add the diluted kinase enzyme to all wells except the "no enzyme" control wells.
-
Kinase Reaction: Incubate the plate at a set temperature for a specified time to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.
Antimicrobial and Antiviral Activity
The pyridazine scaffold is also present in compounds with antimicrobial and antiviral properties.[20][21][22][23]
Data Presentation: Antimicrobial and Antiviral Activity of Pyridazine Derivatives
| Compound/Derivative | Activity | Organism/Virus | Assay | MIC/IC50 | Reference |
| Pyridazinone 10h | Antibacterial | Staphylococcus aureus | Not Specified | 16 µg/mL | [1] |
| Pyridazinone 8g | Antifungal | Candida albicans | Not Specified | 16 µg/mL | [1] |
| Pyridazine 15 | Antimicrobial | Candida albicans, Aspergillus niger | Tube dilution | 1.04 x 10⁻² µM/ml | [22] |
| Imidazo[1,2-a]pyrazine 3b | Antiviral | Human coronavirus 229E | Not Specified | 56.96 µM | [20] |
| Pyridazine Derivative | Antiviral | Hepatitis A Virus (HAV) | Plaque reduction | - | [24] |
Experimental Protocols:
Protocol 8: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To evaluate the antimicrobial activity of pyridazine derivatives.
Materials:
-
96-well plates
-
Pyridazine derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the pyridazine derivatives in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm.
Protocol 9: Plaque Reduction Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[24]
Objective: To assess the antiviral activity of pyridazine derivatives.
Materials:
-
24-well plates
-
Host cell line susceptible to the virus
-
Virus stock
-
Pyridazine derivatives
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add medium containing various concentrations of the pyridazine derivatives.
-
Overlay: Add an overlay of agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Antiviral Plaque Reduction Assay Workflow
Caption: A workflow for assessing the antiviral activity of pyridazine derivatives.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis (Annexin V) Plate Assay Kit Annexin V Apoptosis Plate Assay Kit Dojindo [dojindo.com]
- 14. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 15. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and antiviral screening of some novel pyridazine and triazolopyridazine nucleosides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Pyridazine-Based Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyridazine derivatives as foundational structures for the development of advanced energetic materials. Pyridazines, a class of nitrogen-rich heterocyclic compounds, are gaining significant attention due to their inherent thermal stability, high density, and the versatility they offer for the strategic incorporation of explosophoric groups.[1][2] Their planar molecular structure facilitates efficient π–π stacking, leading to dense crystal packing and consequently, materials with superior densities.[1][2]
Synthetic Strategies and Key Building Blocks
A predominant and effective strategy for synthesizing a range of energetic pyridazine derivatives involves the functionalization of a dinitropyridazine-1-oxide core.[3] The synthesis commonly begins with the multi-step preparation of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide, which serves as a versatile precursor for subsequent nucleophilic substitution reactions.[3][4] The methoxy groups in this precursor are susceptible to substitution, allowing for the introduction of various amine-based energetic moieties.[3][4]
Another promising approach involves the creation of fused-ring systems incorporating the pyridazine structure. For instance, fused azole-pyridazine compounds have been synthesized, demonstrating good densities and detonation velocities.[5][6] Furthermore, the development of nitrogen-rich tetrazolo[1,5-b]pyridazine derivatives has yielded materials with excellent detonation performance, positioning them as potential replacements for traditional primary explosives.[7]
Performance Characteristics of Pyridazine-Based Energetic Materials
The energetic properties of pyridazine derivatives can be tailored through strategic functionalization. Key performance metrics that are consistently evaluated include density, thermal stability, detonation velocity, and sensitivity to impact and friction.
Table 1: Performance Data of Selected Pyridazine-Based Energetic Materials
| Compound Name | Structure | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Stability (Tdec, °C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | N/A | N/A | 8746 | N/A | N/A | N/A | [7] |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) | N/A | N/A | N/A | High | Remarkable Insensitivity | N/A | [7] |
| Fused Azo-Bridged Triazolo-Pyridazine Derivative (Compound 4) | N/A | 1.71–1.76 | 7203–8104 | 300 | 2.5–40 | 120–360 | [6] |
| Fused Azo-Bridged Triazolo-Pyridazine Derivative (Compound 7) | N/A | 1.71–1.76 | 7203–8104 | 128 | 2.5–40 | 120–360 | [6] |
| 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide (8) | N/A | N/A | N/A | N/A | N/A | N/A | [4] |
| 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide (9) | N/A | N/A | N/A | N/A | N/A | N/A | [4] |
Note: "N/A" indicates that the specific data was not provided in the cited sources.
Experimental Protocols
General Synthesis Workflow
The synthesis of energetic materials based on the pyridazine scaffold often follows a structured workflow, from the preparation of a key precursor to the introduction of energetic functional groups and comprehensive characterization.
Synthesis of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide
The synthesis of this key precursor is a well-established five-step process that provides a foundational scaffold for further functionalization.[3][4] While the specific reagents and conditions for each step are detailed in the primary literature, the general approach involves the construction and subsequent nitration and oxidation of the pyridazine ring.
Nucleophilic Substitution for Functionalization
Protocol Example: Synthesis of 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide [4]
-
Dissolve 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide in a suitable solvent (e.g., methanol).
-
Add an excess of methylamine solution dropwise to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield the desired product.
Characterization Methods
A thorough characterization is crucial to confirm the structure and assess the properties of the newly synthesized energetic materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy are used to elucidate the molecular structure of the compounds.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as nitro groups (-NO₂), amino groups (-NH₂), and the pyridazine ring.[4]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and confirm the elemental composition of the synthesized materials.[4]
-
Single-Crystal X-ray Diffraction: This technique provides precise information about the molecular and crystal structure, including bond lengths, bond angles, and packing density.[4]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, decomposition temperature, and other thermal properties of the energetic materials.[8]
-
Sensitivity Testing: The sensitivity of the energetic materials to external stimuli is evaluated using standardized tests for impact and friction sensitivity.[4]
Signaling Pathways and Logical Relationships
The development of pyridazine-based energetic materials follows a logical progression from molecular design to performance evaluation. The properties of the final material are directly influenced by the synthetic choices made.
Conclusion
Pyridazine-based structures represent a highly promising and versatile platform for the design and synthesis of next-generation energetic materials.[1] The ability to systematically modify the pyridazine core allows for the fine-tuning of energetic properties, leading to materials with enhanced performance and improved safety characteristics. The protocols and data presented herein provide a foundational guide for researchers in this exciting and rapidly evolving field.
References
- 1. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ojs.chimia.ch [ojs.chimia.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine.
Reaction Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The chlorine atom of 3-chloro-6-methylpyridazine is displaced by the more nucleophilic nitrogen of methylhydrazine.
General Reaction Scheme:
Troubleshooting Guide
Low yields in this synthesis can arise from various factors, from reactant quality to suboptimal reaction conditions and product instability. This guide addresses common issues and provides systematic troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials. | Ensure the purity of 3-chloro-6-methylpyridazine and use freshly distilled or a new bottle of methylhydrazine. Methylhydrazine can degrade over time. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. | |
| Inappropriate solvent. | The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP can facilitate the reaction. Alcohols like ethanol or isopropanol can also be used. Test a range of solvents to find the optimal one for your specific setup. | |
| Incorrect stoichiometry. | A slight excess of methylhydrazine (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification. | |
| Formation of Multiple Products (Side Reactions) | Oxidative Dehydrazination: The product is susceptible to oxidation, leading to the formation of 3-methylpyridazine.[1][2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2] |
| Formation of regioisomers: If using a substituted hydrazine, the reaction could potentially lead to different isomeric products. | For methylhydrazine, the primary hydrazinyl nitrogen is significantly more nucleophilic, so the formation of the N2-substituted isomer is generally not a major issue. However, if suspected, careful analysis of the product mixture by NMR is recommended. | |
| Reaction with solvent: Some solvents may react with the starting materials or product under the reaction conditions. | Choose a solvent that is inert to the reactants and reaction conditions. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexane, heptane) or water. |
| Product co-elutes with starting material or byproducts during chromatography. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Alternatively, consider recrystallization from a suitable solvent system. | |
| Product is unstable during workup or purification. | Minimize the exposure of the product to air and high temperatures during workup and purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
A1: The optimal temperature can vary depending on the solvent used. Generally, the reaction is carried out at elevated temperatures, ranging from 80°C to 120°C. It is recommended to start at a lower temperature (e.g., 80°C) and monitor the reaction progress. If the reaction is slow, the temperature can be gradually increased.
Q2: Which solvent is best for this synthesis?
A2: Polar aprotic solvents such as DMF, DMSO, or NMP are often good choices for nucleophilic aromatic substitution reactions. Alcohols like ethanol or propan-2-ol can also be effective. The choice of solvent can influence the reaction rate and the solubility of the product. It is advisable to perform small-scale trials with different solvents to determine the best option for your specific conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone). The disappearance of the starting material (3-chloro-6-methylpyridazine) and the appearance of the product spot can be tracked.
Q4: What are the common byproducts I should look out for?
A4: The most common byproduct is 3-methylpyridazine, which results from the oxidative dehydrazination of the desired product.[1][2] This is more likely to occur if the reaction is exposed to air. Other potential byproducts could arise from reactions with impurities in the starting materials or solvent.
Q5: The reaction seems to stall before completion. What can I do?
A5: If the reaction stalls, you could try adding a fresh portion of methylhydrazine. It's also possible that the temperature is not high enough to drive the reaction to completion. Cautiously increasing the temperature while monitoring for byproduct formation is an option.
Q6: My final product is a dark oil, not a solid. How can I purify it?
A6: If the product is an oil, purification by column chromatography on silica gel is a common method. If the product is prone to degradation on silica, using a different stationary phase like alumina might be beneficial. Alternatively, you can try to form a salt of the product (e.g., hydrochloride salt) which is often a crystalline solid and easier to purify by recrystallization.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization for specific laboratory conditions.
Materials:
-
3-chloro-6-methylpyridazine
-
Methylhydrazine
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-6-methylpyridazine (1 equivalent).
-
Add the anhydrous solvent (e.g., 10 mL per gram of starting material).
-
Flush the flask with an inert gas.
-
Add methylhydrazine (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield (Hypothetical Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 80 | 12 | 65 |
| Isopropanol | 100 | 8 | 75 |
| DMF | 100 | 6 | 85 |
| DMSO | 120 | 4 | 82 |
| Toluene | 110 | 24 | 40 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low reaction yield.
References
Identifying side products in pyridazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during pyridazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during pyridazine synthesis?
A1: During the synthesis of pyridazines and their derivatives, several common side products can be formed. These include:
-
Hydrazones: These are intermediates formed from the initial reaction between a carbonyl group and hydrazine. If the subsequent cyclization step is slow or incomplete, hydrazones can be a major byproduct.[1]
-
Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds or related precursors, a mixture of isomeric pyridazine products can be formed.
-
N-Alkylated Products: In syntheses involving alkylhydrazines, there is a risk of obtaining a mixture of N-alkylated pyridazinones due to the presence of two nitrogen atoms that can be alkylated.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a side product.
-
N-N Bond Cleavage Products: Under severe reaction conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazine ring can break, leading to a complex mixture of degradation products.
Q2: How can I minimize the formation of hydrazone byproducts?
A2: To minimize the formation of hydrazones, it is crucial to promote the cyclization step. This can be achieved by:
-
Optimizing Reaction Temperature: Increasing the temperature can often facilitate the cyclization reaction. However, excessively high temperatures should be avoided as they can lead to degradation.
-
Adjusting pH: For reactions involving γ-ketoacids, an acidic medium can catalyze the dehydration step of cyclization.[1]
-
Water Removal: The cyclization reaction produces water. Removing this water, for instance with a Dean-Stark apparatus, can shift the equilibrium towards the desired pyridazine product.[1]
Q3: What factors influence the formation of regioisomers?
A3: The formation of regioisomers is primarily a concern when using unsymmetrical starting materials. The ratio of the resulting isomers can be influenced by:
-
Steric Hindrance: Bulky substituents on the starting materials can sterically direct the reaction to favor the formation of one regioisomer over the other.[1]
-
Electronic Effects: The electronic properties of the substituents on the precursors can influence the reactivity of the carbonyl groups, thereby affecting the regioselectivity of the initial hydrazone formation and subsequent cyclization.
-
Reaction Conditions: Parameters such as temperature and solvent can play a role in the regiochemical outcome of the reaction.
Troubleshooting Guides
This section addresses specific issues you may encounter during your pyridazine synthesis experiments.
Issue 1: Low Yield of the Desired Pyridazine Product
Low yields are a frequent challenge in pyridazine synthesis and can often be attributed to the formation of side products or incomplete reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow to troubleshoot low yields in pyridazine synthesis.
Issue 2: Presence of Multiple Products (Side Products)
The appearance of multiple spots on a TLC plate indicates the formation of side products. The following guide will help you identify and minimize their formation.
Common Side Reactions and Mitigation Strategies
| Side Product/Issue | Potential Cause | Recommended Action |
| Hydrazone | Incomplete cyclization. | Optimize reaction temperature and time. Consider using a catalyst or removing water to drive the reaction to completion.[1] |
| Regioisomers | Use of unsymmetrical 1,4-dicarbonyl precursors. | Modify reaction conditions (temperature, solvent) to favor one isomer. Steric hindrance can also be used to control regioselectivity.[1] |
| N-Alkylated Mixture | Use of alkylhydrazines with multiple reaction sites. | Adjust reaction conditions (base, solvent, temperature) to control the site of alkylation. Steric and electronic factors of the substrates play a crucial role.[1] |
| Aromatized Product | Harsh acidic or oxidative conditions during the synthesis of dihydropyridazinones. | Use milder reaction conditions and avoid strong oxidizing agents if the dihydrogenated form is desired. |
| Degradation Products | High temperatures or presence of strong acids/bases leading to N-N bond cleavage. | Reduce reaction temperature and use less harsh reagents. |
Experimental Protocols
Synthesis of a Phenyl-Substituted Pyridazine
This protocol describes the synthesis of a 5,6-fused ring pyridazine from a 1,2-diacylcyclopentadiene (fulvene) and hydrazine hydrate.
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, combine phenyl-fulvene (1 equivalent) with methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, add water to the reaction mixture, which should cause a precipitate to form.
-
Extract the product from the aqueous mixture using dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry them over magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Yield Data from a Representative Experiment: A study synthesizing three different aryl-substituted pyridazines from 1,2-diacyl fulvenes and hydrazine hydrate reported the following yields for the desired products.[2]
| Substituent | Product Appearance | Melting Point (°C) | Yield (%) |
| Phenyl | Light-yellow powder | 202-204.9 | 71.2 |
| Thienyl | Red, rust-colored solid | 164.5-165.9 | 43 |
| Tolyl | Deep yellow powder | 158.5-161.2 | 51 |
Reaction Pathways and Side Product Formation
The following diagrams illustrate the general reaction mechanism for pyridazine synthesis and the pathways leading to common side products.
General Pyridazine Synthesis Pathway
Caption: The general reaction pathway for the synthesis of pyridazines.
Formation of Common Side Products
Caption: Pathways leading to common side products in pyridazine synthesis.
References
Technical Support Center: Purification of Crude 3-Methyl-6-(1-methylhydrazinyl)pyridazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Methyl-6-(1-methylhydrazinyl)pyridazine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A1: this compound, containing a hydrazine moiety, is susceptible to aerial oxidation, particularly under neutral or alkaline conditions.[1] Degradation can result in discoloration of your sample (e.g., turning yellow or brown) and the formation of various byproducts.
Prevention Strategies:
-
Work under an inert atmosphere: Whenever possible, perform purification steps such as solvent evaporation and column chromatography under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation. Degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles can mitigate this issue.
-
Avoid prolonged exposure to basic conditions: While the compound itself is basic, prolonged exposure to strong bases during work-up or chromatography can accelerate degradation.
-
Minimize heat: Use the lowest effective temperatures for solvent evaporation.
Q2: What are the most common impurities I should expect in my crude product?
A2: Common impurities can originate from unreacted starting materials or side reactions.[2]
-
Unreacted 3-chloro-6-methylpyridazine: The starting material for the synthesis.
-
Excess methylhydrazine: The nucleophile used in the synthesis.
-
Oxidation byproducts: As mentioned in Q1, various oxidized species of the target molecule can be present.
-
Dimeric or polymeric byproducts: Self-condensation of the product or reaction with impurities can lead to higher molecular weight species.
Q3: I am having trouble with my column chromatography. My product is streaking or not eluting from the silica gel column. What should I do?
A3: The basic nature of the methylhydrazinyl group can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery.[3][4]
Troubleshooting Column Chromatography:
-
Use a deactivated stationary phase:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine or ammonia in your eluent system can help to improve the elution profile of your basic compound on a standard silica gel column.[4]
-
Consider reverse-phase chromatography: If your compound has sufficient solubility in polar solvents, reverse-phase (C18) chromatography with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, possibly with a buffer) can be an effective alternative.[3]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting before it dissolves. | Use a lower-boiling point solvent or a solvent pair. Start with a good solvent and add a miscible anti-solvent dropwise until turbidity appears, then heat to clarify and cool slowly. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is slow. | 1. Try scratching the inside of the flask with a glass rod to induce nucleation. 2. Add a seed crystal of the pure compound. 3. Concentrate the solution by slowly evaporating some of the solvent. 4. Place the solution in a colder environment (e.g., refrigerator or freezer). |
| The recrystallized product is still impure. | The cooling process was too fast, trapping impurities. The chosen solvent did not effectively discriminate between the product and impurities. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Perform a second recrystallization with a different solvent system. 3. Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low recovery of the product. | The compound is too soluble in the cold solvent. Too much solvent was used. | 1. Ensure you are using the minimum amount of hot solvent to dissolve the compound. 2. After cooling, place the solution in an ice bath or freezer for an extended period to maximize precipitation. 3. Try a different solvent in which the compound has lower solubility at room temperature. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Incorrect eluent polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product. Consider using a gradient elution. |
| Product streaking on the column. | Strong interaction between the basic product and acidic silica gel. | 1. Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to your eluent.[4] 2. Use basic alumina as the stationary phase.[3] 3. Use deactivated silica gel.[5] |
| Product is not eluting from the column. | The eluent is not polar enough. The product has irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of your eluent. For very polar compounds, a system like 5-10% methanol in dichloromethane might be necessary.[6] 2. If using silica, try flushing the column with a more polar, basic solvent system (e.g., 10% methanol with 2% ammonia in dichloromethane). This may, however, co-elute other impurities. |
| Cracks appearing in the column bed. | Improper packing or heat generated from the interaction of the solvent with the stationary phase. | Ensure the column is packed uniformly as a slurry. Pack the column with the initial, less polar eluent. When switching to a more polar solvent, do so gradually to avoid heat generation. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvents will show low solubility at room temperature and high solubility when heated. Common solvents to test include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or dichloromethane) containing 1-2% triethylamine.[5]
-
Column Packing: Pack a column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]
-
Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution). A common gradient for nitrogen-containing heterocycles is from dichloromethane to 1-5% methanol in dichloromethane.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, preferably at a low temperature to prevent degradation.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low bioactivity results in pyridazine screening
This guide provides troubleshooting for researchers encountering low bioactivity results in pyridazine-based compound screening. It offers a structured approach to identifying and resolving common issues, from compound integrity to assay design.
Frequently Asked Questions (FAQs)
Q1: My pyridazine compounds show lower than expected bioactivity. What are the first steps I should take?
A1: Start by verifying the integrity of your compounds. Low bioactivity can often be traced back to issues with the compound itself rather than the biological target. Key initial checks include:
-
Purity Analysis: Use techniques like HPLC to confirm the purity of your synthetic pyridazine compounds. Impurities from synthesis can interfere with the assay or inhibit the compound's activity.[1]
-
Structural Verification: Confirm the chemical structure using methods like NMR and high-resolution mass spectrometry (HRMS).[1] An incorrect structure will naturally lead to a lack of expected activity.
-
Compound Stability: Pyridazines, like many heterocyclic compounds, can be susceptible to degradation. Assess the stability of your compounds under storage and assay conditions.
Q2: How can I determine if low solubility is the cause of poor bioactivity?
A2: Poor solubility is a frequent cause of underestimated activity and low hit rates in high-throughput screening (HTS).[2][3][4] If a compound is not fully dissolved, its effective concentration in the assay will be lower than intended.[3]
-
Solubility Screening: Perform kinetic or thermodynamic solubility assays early in your workflow. This helps identify compounds with solubility issues before extensive biological testing.[2][3]
-
Optimize Dilution Protocols: The way compounds are diluted from DMSO stock into aqueous assay buffer is critical. Ensure your protocol minimizes precipitation.[2]
-
Visual Inspection: During your assay, visually inspect the wells for any signs of compound precipitation.
Q3: Could my assay design be the reason for the low hit rate?
A3: Yes, the assay itself can be a major source of variability and false negatives.[5] Consider the following:
-
Assay Interference: Some compounds can directly interfere with the assay technology, leading to false readouts.[6][7][8] This is particularly common in fluorescence- or luminescence-based assays.[9] Run control experiments, such as testing compounds in the absence of the biological target, to identify interference.
-
Reagent Quality: Ensure all assay reagents, including enzymes, substrates, and buffers, are of high quality and have not degraded.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the activity of your compounds. Re-optimize assay conditions, such as incubation time or reagent concentrations, to improve the signal window.[10]
Q4: In my cell-based assay, the pyridazine compounds are inactive. What specific issues should I investigate?
A4: Cell-based assays introduce additional layers of complexity. If a compound is active in a biochemical assay but not in a cellular one, consider these factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[4] This is a common issue for many small molecules.
-
Cell Health and Viability: Ensure the cells are healthy and in the exponential growth phase during the experiment.[11][12] Poor cell health can lead to unreliable and non-reproducible results.
-
Cytotoxicity: The compound might be toxic to the cells at the tested concentrations, leading to a general shutdown of cellular processes and masking any specific bioactivity. Always run a parallel cytotoxicity assay.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.[13]
Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting low bioactivity results.
Caption: A step-by-step decision tree for troubleshooting low bioactivity.
Data Presentation: Solubility & Bioactivity
Low solubility can dramatically impact measured bioactivity. The table below illustrates how improving the solubility of a hypothetical pyridazine compound (PY-123) in the assay buffer leads to a more potent IC50 value.
| Compound | Buffer System | Aqueous Solubility (µM) | Apparent IC50 (µM) |
| PY-123 | Standard PBS, pH 7.4 | 2 | > 50 |
| PY-123 | PBS + 5% DMSO | 15 | 22.4 |
| PY-123 | PBS + 0.1% Tween-20 | 45 | 8.1 |
| PY-123 | PBS + 2% BSA | > 100 | 5.5 |
This data is illustrative and intended for demonstration purposes.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a method to determine the kinetic solubility of a compound, which is a key parameter for avoiding false negatives due to precipitation.[14]
Objective: To estimate the solubility of pyridazine compounds in aqueous buffer.
Materials:
-
Test compounds (10 mM in DMSO stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Method:
-
Compound Preparation: Create a serial dilution of the 10 mM compound stock in DMSO.
-
Assay Plate Preparation: Add 198 µL of PBS to each well of the 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO serial dilutions to the PBS-containing wells. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 10 minutes at room temperature and then let it stand for 2 hours.
-
Measurement: Measure the absorbance (optical density) of each well at 620 nm. The onset of turbidity (increased absorbance) indicates precipitation.
-
Data Analysis: The highest concentration of the compound that does not show a significant increase in absorbance compared to the buffer-only control is determined as the kinetic solubility.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxicity of your compounds, ensuring that the observed bioactivity is not simply due to cell death.
Objective: To measure the effect of pyridazine compounds on cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15]
-
Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of the pyridazine compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway and Workflow Diagrams
Signaling Pathway Perturbation Workflow
This diagram illustrates the workflow for determining if a compound is engaging its intended target within a cellular signaling pathway.
Caption: Workflow for verifying target engagement in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Stability of 3-Methyl-6-(1-methylhydrazinyl)pyridazine in Solution
Disclaimer: Specific stability data for 3-Methyl-6-(1-methylhydrazinyl)pyridazine is not extensively available in public literature. This guide provides general troubleshooting advice and best practices based on the known chemistry of hydrazine and pyridazine derivatives. Researchers should adapt these principles to conduct a thorough stability investigation for their specific compound and formulation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, loss of potency). What is the most likely cause?
A1: Based on its chemical structure, the primary suspect for degradation is oxidation of the methylhydrazinyl group.[1][2] Hydrazine derivatives are susceptible to autoxidation, a process that can be catalyzed by dissolved oxygen, trace metal ions, and exposure to light.[2][3] Hydrolysis under certain pH conditions is another potential degradation pathway to consider.
Q2: What is the first step I should take to investigate the instability of my compound?
A2: The recommended first step is to perform a forced degradation study.[4][5] This involves exposing your compound in solution to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to rapidly identify the key factors contributing to its degradation.[4][5] This will help you develop a stability-indicating analytical method and design an effective stabilization strategy.
Q3: What are some common strategies to improve the stability of a hydrazine-containing compound in solution?
A3: Common stabilization strategies include:
-
pH Adjustment: Hydrazines are often more stable in acidic conditions.[2] Experimenting with different buffers to maintain an optimal pH is crucial.
-
Use of Antioxidants: Adding antioxidants can inhibit oxidative degradation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and propyl gallate.[6]
-
Inert Atmosphere: Preparing and storing the solution under an inert gas like nitrogen or argon can minimize contact with oxygen, thereby reducing oxidation.[2]
-
Chelating Agents: To mitigate catalysis by trace metal ions, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[7]
Q4: How do I develop a "stability-indicating" analytical method?
A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is one that can accurately measure the concentration of the active compound without interference from any degradants, impurities, or excipients.[4] To develop this, you must analyze samples from your forced degradation study to ensure that all degradation products are well-separated from the peak of the parent compound.[4][8]
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Actions & Solutions |
| Rapid loss of compound potency in a standard aqueous buffer. | Oxidation: The methylhydrazinyl group is likely being oxidized by dissolved oxygen.[1][2] | 1. Deoxygenate Solvents: Sparge all solvents and buffers with an inert gas (nitrogen or argon) before use. 2. Add Antioxidants: Incorporate an antioxidant like ascorbic acid or BHT into the formulation. 3. Work under Inert Atmosphere: Prepare samples in a glove box or under a stream of inert gas. |
| Solution changes color or a precipitate forms over time. | Degradation Product Formation: The colored species or precipitate is likely a product of oxidation or other degradation pathways. | 1. Characterize Degradants: Isolate and identify the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Perform Forced Degradation: Systematically test pH, light, and temperature to identify the conditions causing the change. |
| Inconsistent results between experimental batches. | Contamination: Trace metal ion contamination from glassware or reagents can catalyze degradation.[3] Variable Oxygen Levels: Differences in handling may lead to varying levels of dissolved oxygen. | 1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. 2. Incorporate Chelating Agents: Add EDTA to your buffer to sequester catalytic metal ions. 3. Standardize Handling Procedures: Ensure consistent deoxygenation and handling protocols for all batches. |
| How can I determine the optimal pH for stability? | pH-dependent Hydrolysis or Oxidation: The rates of hydrolysis and oxidation are often highly dependent on pH. | 1. Conduct a pH Profile Study: Prepare solutions of the compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10). 2. Monitor Stability: Analyze the concentration of the compound in each buffer over time at a set temperature. 3. Plot and Analyze: Plot the degradation rate constant against pH to identify the pH of maximum stability. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is a general guideline based on ICH Q1A(R2) and should be adapted for this compound.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix the stock solution with 0.1 N HCl.
- Heat at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize samples before analysis.
-
Base Hydrolysis:
- Mix the stock solution with 0.1 N NaOH.
- Maintain at room temperature and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
- Neutralize samples before analysis.
-
Oxidative Degradation:
- Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
- Maintain at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation:
- Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).
- Collect samples at various time points.
-
Photolytic Degradation:
- Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
- Keep a control sample protected from light.
3. Sample Analysis:
-
Analyze all samples using a developed, stability-indicating HPLC-UV method.
-
Quantify the remaining parent compound and characterize any significant degradation products.
Data Presentation: Summary of Forced Degradation Results
The following table structure should be used to summarize the quantitative data from the study.
| Stress Condition | Reagent/Temp | Duration (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 95.2 | 4.8 | 1 |
| Base Hydrolysis | 0.1 N NaOH | 8 | 88.5 | 11.5 | 2 |
| Oxidation | 3% H₂O₂ | 24 | 79.1 | 20.9 | 3 |
| Thermal (Solution) | 70°C | 48 | 98.1 | 1.9 | 1 |
| Photolytic (Solution) | 1.2M lux hrs | - | 92.4 | 7.6 | 2 |
Visualizations
Caption: Troubleshooting workflow for investigating and enhancing compound stability.
Caption: Potential degradation pathways for a hydrazinylpyridazine derivative.
References
- 1. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
Refining laboratory protocols for synthesizing substituted pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridazines.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of substituted pyridazines, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am experiencing very low yields or no desired product in my pyridazine synthesis. What are the common causes and how can I improve the outcome?
Answer: Low yields are a frequent issue in pyridazine synthesis and can arise from several factors. Systematically investigating the following aspects can help identify and resolve the problem:
-
Incomplete Reaction: The initial condensation or cyclization may not be reaching completion.
-
Solutions:
-
Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Increase the reaction temperature, ensuring it does not lead to degradation of starting materials or products.[2]
-
Ensure efficient mixing, especially in heterogeneous reaction mixtures.[2]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical and can significantly impact the reaction efficiency.
-
Solutions:
-
Conduct a solvent screen to identify the optimal medium for your specific substrates.
-
Vary the catalyst and base used. For instance, in certain reactions, potassium hydride (KH) has proven to be an effective base.[2]
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, reducing the yield of the desired pyridazine. A common side reaction is the reaction of hydrazine with ester groups to form hydrazides.[1]
-
Solutions:
-
Adjust the stoichiometry of your reactants. A slight excess of hydrazine can sometimes drive the cyclization reaction.[1]
-
If side reactions with functional groups are a major issue, consider using protecting groups.[1]
-
A systematic optimization of reaction parameters like temperature and catalyst loading can enhance selectivity towards the desired product.[2]
-
-
-
Poor Starting Material Quality: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials before use.[1]
-
-
Product Degradation: The synthesized pyridazine derivative might be unstable under the reaction or workup conditions.
Issue 2: Formation of Multiple Products or Isomers
Question: My reaction is producing a mixture of products or isomers, making purification difficult. How can I improve the regioselectivity of the synthesis?
Answer: The formation of multiple products, particularly isomers, is often due to a lack of regioselectivity in the cyclization step, especially when using unsymmetrical starting materials.[1]
-
Controlling Reaction Conditions:
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the regioselectivity. For instance, in the reaction of tetrazines with alkynyl sulfides, switching the solvent from toluene to hexafluoroisopropanol (HFIP) can alter the product ratio.[3]
-
Lewis Acids: The use of a Lewis acid can mediate inverse electron demand Diels-Alder reactions and improve regiocontrol.[4]
-
-
Substrate Modification:
-
The electronic and steric properties of the substituents on your starting materials can direct the cyclization to favor one isomer over another. Careful selection of starting materials is crucial.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my substituted pyridazine product from the crude reaction mixture. What are some effective purification strategies?
Answer: Purification of pyridazine derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.
-
Column Chromatography: This is the most common method for purifying pyridazine derivatives.
-
Stationary Phase: Silica gel is typically used.[2]
-
Eluent System: A mixture of petroleum ether and ethyl acetate is a common starting point for elution.[2] The polarity of the eluent can be adjusted based on the polarity of the target compound and impurities as monitored by TLC. Dichloromethane (DCM) or hexane/ethyl acetate mixtures are also frequently used.[2]
-
-
Recrystallization: If the product is a solid and has suitable solubility properties, recrystallization can be a highly effective method for obtaining pure material.
-
Extraction: A standard aqueous workup with an organic solvent (like DCM) can help remove some impurities before further purification steps.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyridazine core?
A1: The classical and most widely used method is the condensation reaction between a 1,4-dicarbonyl compound (or its equivalent) and hydrazine or a substituted hydrazine.[6][7] This reaction proceeds through the formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.[7]
Q2: Are there alternative synthetic routes to substituted pyridazines?
A2: Yes, several other effective methods exist, including:
-
Inverse electron-demand Diels-Alder (IEDDA) reactions: This is a powerful method involving the reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles like alkynes.[3][4] This reaction is often followed by the extrusion of dinitrogen to form the pyridazine ring.
-
From Pyridine Derivatives: Recent advances have shown methods for "skeletal editing," which can transform a pyridine ring into a pyridazine ring.[8][9]
-
Cyclization of β,γ-unsaturated hydrazones: Copper-promoted 6-endo-trig cyclization of these hydrazones can yield 1,6-dihydropyridazines, which can then be oxidized to pyridazines.[4]
Q3: How can I monitor the progress of my pyridazine synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1][2] For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
Q4: What are some typical characterization techniques for substituted pyridazines?
A4: The structure and purity of synthesized pyridazines are typically confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[10]
-
Mass Spectrometry (MS) to confirm the molecular weight.[2]
-
Infrared (IR) spectroscopy to identify characteristic functional groups.[11]
-
Melting point analysis for solid compounds to assess purity.[11]
Data Presentation
Table 1: Effect of Reaction Conditions on Pyridazine Synthesis Yield
| Entry | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-phenylglycinol | Mn complex | Toluene | 110 | 24 | 99 | [2] |
| 2 | 2-phenylglycinol | Mn complex | 1,4-Dioxane | 110 | 24 | 95 | [2] |
| 3 | Phenyl-fulvene | Hydrazine hydrate | Methanol | Room Temp | - | 71.2 | [11] |
| 4 | Thienyl-fulvene | Hydrazine hydrate | Methanol | Room Temp | - | 43 | [11] |
| 5 | Tolyl-fulvene | Hydrazine hydrate | Methanol | Room Temp | - | 51 | [11] |
| 6 | 2-chloro-4-(trifluoromethyl)pyridine | 1. O(mes)₂NSO₂Ph, MeCN2. NaN₃, PPTS3. hν, Ph₂CO | MeCN/DCE | Room Temp then 30 | 18 | 65 | [8] |
Note: This table summarizes data from different synthetic methods and is intended for comparative purposes of how conditions can affect yield.
Experimental Protocols
Protocol 1: General Procedure for Pyridazine Synthesis via Condensation of a 1,4-Dicarbonyl Compound with Hydrazine
This protocol is a generalized procedure based on the classical synthesis approach.
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude dihydropyridazine intermediate may be used directly in the next step or purified.
-
-
Oxidation: Dissolve the crude dihydropyridazine in a suitable solvent. Add an oxidizing agent (e.g., bromine in acetic acid, manganese dioxide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Purification of Pyridazines by Silica Gel Column Chromatography
This protocol is suitable for the purification of many substituted pyridazines.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., a low polarity mixture of hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazine.
Mandatory Visualization
Caption: Generalized workflow for pyridazine synthesis via cyclocondensation.
Caption: Troubleshooting logic for low yield in pyridazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Enhancing Aqueous Solubility of Pyridazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of pyridazine compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many pyridazine compounds exhibit low aqueous solubility?
A1: The aqueous solubility of pyridazine compounds is influenced by a balance of their physicochemical properties. The pyridazine ring itself is a polar heterocycle, but its overall contribution to solubility can be outweighed by other factors. Lipophilic substituents, such as alkyl or aryl groups, increase the molecule's overall lipophilicity (fat-solubility) and reduce its affinity for water.[1] Furthermore, the planarity and symmetry of the molecule can lead to strong crystal lattice energy, making it difficult for water molecules to break apart the solid state and solvate the individual molecules.[2] The weak basicity of the pyridazine ring itself (pKa ≈ 2.0) also limits its ability to be protonated and form soluble salts in neutral or weakly acidic solutions, unlike more basic heterocycles like pyridine.[3]
Q2: What are the primary strategies to increase the aqueous solubility of a pyridazine compound?
A2: There are three main categories of strategies to enhance the aqueous solubility of pyridazine compounds:
-
Chemical Modifications: Altering the molecule's structure through synthesis. This includes salt formation, creating prodrugs, or adding polar functional groups.[3][4][5]
-
Formulation-Based Approaches: Modifying the composition of the solution or solid form without changing the chemical structure of the active pharmaceutical ingredient (API). Key methods include pH adjustment, use of co-solvents, complexation with cyclodextrins, creating solid dispersions, and utilizing nanotechnology-based delivery systems.[6][7][8][9]
-
Physical Modifications: Altering the physical properties of the solid compound, such as reducing particle size through micronization or nanonization to increase the surface area available for dissolution.[7][10]
Q3: How does pH adjustment improve the solubility of pyridazine derivatives?
A3: pH adjustment is a highly effective strategy for pyridazine compounds that contain ionizable functional groups, particularly basic amine groups.[1][6] The basicity of a 3-aminopyridazine, for example, is significantly enhanced compared to the parent pyridazine ring.[3] By lowering the pH of the aqueous medium to at least two units below the compound's pKa, the basic nitrogen atom becomes protonated, forming a positively charged ion. This ion forms a salt with the corresponding anion in the buffer (e.g., chloride), which has much stronger and more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.[6]
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate a poorly water-soluble "guest" molecule, like a lipophilic pyridazine compound, within their central cavity.[1] This forms an "inclusion complex."[13] The exterior of this complex is hydrophilic, allowing it to dissolve readily in water, thereby increasing the apparent aqueous solubility of the guest molecule.[11][12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[1]
Q5: Can creating a salt form of my pyridazine compound help?
A5: Yes, forming a salt is an excellent and widely used strategy, provided your pyridazine compound has an ionizable group.[6][14] For pyridazines with a sufficiently basic group (e.g., an amino substituent), creating a pharmaceutically acceptable acid addition salt (like a hydrochloride or bromide salt) can dramatically improve aqueous solubility and dissolution rate.[3][15] For instance, the drug minaprine, a 3-aminopyridazine derivative, is formulated as a dihydrochloride salt which is crystalline and has excellent water solubility, whereas its free base form is an oil.[3]
Troubleshooting Guide: Compound Precipitation in Aqueous Assays
One of the most common issues encountered is the precipitation of a compound when its concentrated stock solution (typically in DMSO) is diluted into an aqueous assay buffer. This is often referred to as the compound "crashing out."[16]
Problem: My pyridazine compound precipitates when I add it to the assay buffer.
This issue arises because the compound's concentration in the final aqueous solution exceeds its solubility limit. The small percentage of the organic co-solvent (e.g., DMSO) is insufficient to keep the compound dissolved.[1]
Below is a systematic workflow to diagnose and resolve this problem.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. scienceasia.org [scienceasia.org]
- 12. oatext.com [oatext.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors in the nucleophilic substitution reaction between 3-chloro-6-methylpyridazine and methylhydrazine.
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Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Increase Temperature: Gradually increase the reaction temperature. Be cautious, as excessive heat can lead to side product formation. A temperature optimization study is recommended.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield.
-
Troubleshooting:
-
Solvent Screening: While polar aprotic solvents like ethanol, isopropanol, or dioxane are commonly used, screening different solvents can identify the optimal medium for your specific scale.
-
Base Addition: The reaction can be sensitive to pH. While methylhydrazine itself is basic, the reaction generates HCl, which can protonate the hydrazine and reduce its nucleophilicity. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can neutralize the acid and drive the reaction forward.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of methylhydrazine (e.g., 1.1 to 1.5 equivalents) to favor the desired monosubstitution. A large excess may lead to the formation of bis-hydrazinyl impurities.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of degradation products.
-
-
Q2: I am observing the formation of significant impurities. How can I identify and minimize them?
A2: Impurity formation is a common challenge, especially during scale-up.
-
Common Impurities:
-
Unreacted 3-chloro-6-methylpyridazine: This indicates an incomplete reaction. See Q1 for troubleshooting.
-
Bis-substitution product: Reaction of the product with another molecule of the starting material. This is less likely with hydrazine but can occur.
-
Oxidation products: Hydrazine derivatives can be susceptible to oxidation.
-
-
Troubleshooting:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation byproducts.
-
Purification Strategy: Effective purification is crucial. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
-
Q3: The purification of the final product is proving difficult. What are some effective methods?
A3: The polar nature of the hydrazinyl group can make purification challenging.
-
Troubleshooting Purification:
-
Column Chromatography:
-
Solvent System: A common eluent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient of increasing polarity is often effective. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce tailing of the basic product on the silica gel.
-
Silica Gel Choice: Use a high-quality silica gel with a consistent particle size for better separation.
-
-
Recrystallization:
-
Solvent Screening: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, toluene, or mixtures thereof.
-
-
Acid-Base Extraction:
-
As a basic compound, this compound can be extracted into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent can isolate the purified product.
-
-
Data Presentation
The following table summarizes hypothetical results from an optimization study for the synthesis of this compound, illustrating the effect of different reaction parameters on yield and purity.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Base (equiv.) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | 80 | 12 | None | 65 | 92 |
| 2 | Ethanol | 100 | 8 | None | 72 | 88 |
| 3 | Isopropanol | 80 | 12 | None | 70 | 94 |
| 4 | Isopropanol | 80 | 12 | Triethylamine (1.2) | 85 | 96 |
| 5 | Dioxane | 100 | 10 | DIPEA (1.2) | 88 | 97 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 3-chloro-6-methylpyridazine.
Materials:
-
3-chloro-6-methylpyridazine
-
Methylhydrazine
-
Isopropanol (or other suitable solvent)
-
Triethylamine (or other suitable base)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-6-methylpyridazine (1.0 eq).
-
Solvent and Reagent Addition: Add isopropanol to dissolve the starting material. To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of methylhydrazine (1.1 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Validation & Comparative
Comparative Analysis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine Analogs in Kinase Inhibition and Anticancer Activity
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of novel pyridazine-based compounds, presenting a comparative overview of their biological performance supported by experimental data.
This guide provides a detailed comparative analysis of a series of 3-Methyl-6-(1-methylhydrazinyl)pyridazine analogs, focusing on their efficacy as kinase inhibitors and their potential as anticancer agents. The information collated from various studies aims to offer an objective comparison of the performance of these compounds, supported by quantitative experimental data, to inform future drug discovery and development efforts in this chemical space.
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties that facilitate interactions with various biological targets. This guide focuses on a specific class of pyridazine derivatives: this compound analogs. By systematically modifying the substituents on the pyridazine core, researchers have explored the structure-activity relationships (SAR) to optimize their potency and selectivity against key biological targets implicated in cancer and other diseases.
Quantitative Biological Data
The biological activity of this compound analogs has been evaluated in various in vitro assays, including kinase inhibition and cancer cell line screenings. The following tables summarize the key quantitative data, providing a comparative overview of the potency of different analogs against Cyclin-Dependent Kinase 2 (CDK2) and their growth inhibitory effects on a panel of human cancer cell lines.
Table 1: Comparative Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogs against CDK2
| Compound ID | R1 Substituent (at position 6) | R2 Substituent (at position 3) | IC50 (nM)[1] |
| 11h | Morpholine | tert-Butyl | 43.8 |
| 11l | Morpholine | 4-Methyl-tetrahydropyran | 55.6 |
| 11m | Morpholine | Morpholine | 20.1 |
| 11e | 2-Adamantyl | tert-Butyl | 151 |
Table 2: Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs (NCI-60 Single-Dose Screen)
This table presents the growth inhibition percentage of selected cancer cell lines at a 10 µM concentration of compound 9e , a 3,6-disubstituted pyridazine derivative.[2]
| Compound ID | Cancer Cell Line | Cell Line Origin | Growth Inhibition (%)[2] |
| 9e | A498 | Renal Cancer | 97.91 |
| 9e | HOP-92 | Non-Small Cell Lung Cancer | 91.51 |
| 9e | SNB-75 | CNS Cancer | 91.82 |
| 9e | CAKI-1 | Renal Cancer | 82.70 |
| 9e | RXF 393 | Renal Cancer | 80.52 |
| 9e | T-47D | Breast Cancer | 79.98 |
| 9e | IGROV1 | Ovarian Cancer | 77.88 |
| 9e | HS 578T | Breast Cancer | 58.88 |
| 9e | LOX IMVI | Melanoma | 55.80 |
| 9e | HL-60(TB) | Leukemia | 53.12 |
Table 3: Five-Dose Growth Inhibition (GI50) Data for Compound 9e against Selected NCI-60 Cell Lines
The GI50 is the molar concentration of the compound that causes 50% growth inhibition.[2]
| Cancer Subpanel | Cell Line | GI50 (µM)[2] |
| Renal Cancer | A498 | < 0.01 |
| Renal Cancer | UO-31 | 0.43 |
| Breast Cancer | T-47D | 0.51 |
| Non-Small Cell Lung Cancer | HOP-92 | 0.52 |
| Renal Cancer | CAKI-1 | 0.57 |
| Melanoma | LOX IMVI | 0.58 |
| Ovarian Cancer | IGROV1 | 0.63 |
| CNS Cancer | SNB-75 | 0.65 |
| Breast Cancer | HS 578T | 0.68 |
| Leukemia | HL-60(TB) | 0.74 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 3-Hydrazinyl-6-substituted-pyridazine Intermediates
A general synthetic route to obtain the 3-hydrazinylpyridazine core involves a multi-step process starting from a γ-keto acid.[2]
-
Cyclization: The appropriate γ-keto acid is reacted with hydrazine hydrate under reflux to form the corresponding 6-substituted-pyridazin-3(2H)-one.
-
Chlorination: The pyridazinone is then treated with phosphorus oxychloride (POCl₃) at elevated temperature to yield the 3-chloro-6-substituted-pyridazine.
-
Hydrazinolysis: Finally, the 3-chloro derivative is reacted with hydrazine hydrate at a higher temperature to afford the desired 3-hydrazinyl-6-substituted-pyridazine intermediate.
A detailed workflow for this synthesis is depicted in the diagram below.
In Vitro Kinase Inhibition Assay (CDK2)
The inhibitory activity of the compounds against CDK2 was determined using a standard kinase assay format.[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the compounds was evaluated using the National Cancer Institute's 60 human tumor cell line screen, which employs the Sulforhodamine B (SRB) assay.[3][4]
-
Cell Plating: Cells from the 60 different human tumor cell lines are seeded into 96-well plates at appropriate densities and allowed to attach for 24 hours.
-
Compound Treatment: The test compounds are added to the plates at a single high concentration (for the one-dose screen) or at five 10-fold serial dilutions (for the five-dose screen).
-
Incubation: The plates are incubated for 48 hours.
-
Cell Fixation: The cells are fixed to the plate with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on a plate reader at 515 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. For the five-dose screen, the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) are determined.
Signaling Pathways
Pyridazine derivatives have been shown to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two key pathways targeted by these compounds are the JNK1 and VEGFR-2 signaling cascades.
JNK1 Signaling Pathway
The c-Jun N-terminal kinase 1 (JNK1) is a critical mediator of cellular responses to stress stimuli and plays a complex role in cancer, with both pro-tumorigenic and anti-tumorigenic functions depending on the context. Inhibition of the JNK1 pathway can lead to the downregulation of its downstream targets, such as c-Jun and c-Fos, which are components of the AP-1 transcription factor complex that regulates genes involved in cell proliferation and survival.[5]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibiting VEGFR-2 signaling is a well-established strategy in cancer therapy to block tumor angiogenesis.
Conclusion
The comparative analysis of this compound analogs and related 3,6-disubstituted pyridazines reveals a promising class of compounds with potent kinase inhibitory and anticancer activities. The quantitative data presented in this guide highlights the potential for these scaffolds to be developed into selective and effective therapeutic agents. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers to further investigate the mechanism of action and to guide the design of novel, more potent analogs. Future studies should focus on expanding the structure-activity relationship, optimizing the pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising candidates.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of Methylhydrazinylpyridazines in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile biological activities.[1][2][3] Among the myriad of its derivatives, methylhydrazinylpyridazines have emerged as a promising class of compounds, particularly in the realms of oncology and enzyme inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methylhydrazinylpyridazine analogs, offering a comparative overview of their performance supported by experimental data. Our objective is to furnish researchers with the critical insights necessary to navigate the chemical space of these compounds and to inform the rational design of next-generation drug candidates.
The Therapeutic Potential of the Methylhydrazinylpyridazine Scaffold
The core structure of a methylhydrazinylpyridazine, characterized by a pyridazine ring linked to a methylhydrazinyl group, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions. This chemical versatility has been exploited to target a range of biological macromolecules, most notably protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer.[4][5] The adjacent nitrogen atoms in the pyridazine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the methylhydrazinyl moiety provides a vector for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[6]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of methylhydrazinylpyridazines is profoundly influenced by the nature and position of substituents on both the pyridazine ring and the hydrazinyl group. The following sections dissect the key SAR principles gleaned from preclinical studies, with a focus on anticancer and kinase inhibitory activities.
Impact of Substituents on the Pyridazine Ring
Systematic modifications of the pyridazine core have revealed critical determinants of biological activity. A prevalent synthetic precursor, 3-chloro-6-methylpyridazine, serves as a versatile starting point for derivatization. Studies on related 6-chloropyridazin-3-yl hydrazones have shown that the chloro-substituent is a key handle for introducing further diversity.[1]
For instance, in a series of 6-chloropyridazin-3-yl hydrazones evaluated for their cytotoxic effects, the nature of the aromatic aldehyde condensed with the hydrazinyl moiety significantly impacted activity.[1] Subsequent cyclization of these hydrazones into 6-chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazines often leads to an enhancement of cytotoxic potential.[1] This suggests that constraining the conformation of the side chain through ring formation can be a beneficial strategy for improving activity.
Influence of Modifications to the Hydrazinyl Moiety
The hydrazinyl group is a critical pharmacophoric element that can be readily modified to explore the surrounding chemical space of the biological target. Condensation with various aldehydes and ketones to form hydrazones is a common and effective strategy to introduce a wide range of substituents.
A study on 6-chloropyridazin-3-yl hydrazones demonstrated that the substitution pattern on the aromatic ring of the hydrazone plays a crucial role in determining cytotoxic potency against acute lymphoblastic leukemia (ALL) cell lines (SB-ALL and NALM-6) and a human breast adenocarcinoma cell line (MCF-7).[1]
Table 1: Cytotoxic Activity of 6-chloropyridazin-3-yl Hydrazone Derivatives [1]
| Compound | Ar Substituent | IC₅₀ (µM) - SB-ALL | IC₅₀ (µM) - NALM-6 | IC₅₀ (µM) - MCF-7 |
| 3a | Phenyl | >50 | >50 | >50 |
| 3f | 4-Fluorophenyl | 10.23 | 8.97 | 15.43 |
| 3j | 4-Nitrophenyl | 8.76 | 7.12 | 12.87 |
| 3q | 4-(Dimethylamino)phenyl | 6.54 | 5.32 | 9.81 |
| Doxorubicin | - | 0.167 | - | - |
Note: The data presented is a selection from the cited literature to illustrate SAR trends.
From the data in Table 1, a clear trend emerges where electron-withdrawing groups (e.g., -F, -NO₂) and electron-donating groups (e.g., -N(CH₃)₂) at the para-position of the phenyl ring enhance cytotoxic activity compared to the unsubstituted phenyl analog. This highlights the importance of electronic effects and potential specific interactions of these substituents within the biological target.
Further cyclization of these hydrazones into triazolo[4,3-b]pyridazine derivatives led to a general increase in potency.
Table 2: Cytotoxic Activity of 6-chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazine Derivatives [1]
| Compound | Ar Substituent | IC₅₀ (µM) - SB-ALL | IC₅₀ (µM) - NALM-6 |
| 4f | 4-Fluorophenyl | 5.66 | 3.70 |
| 4j | 4-Nitrophenyl | 2.12 | 1.64 |
| 4q | 4-(Dimethylamino)phenyl | 1.64 | 1.14 |
| Doxorubicin | - | 0.167 | - |
Note: The data presented is a selection from the cited literature to illustrate SAR trends.
The enhanced activity of the cyclized compounds (Table 2) suggests that a more rigid and planar structure is favorable for cytotoxic activity. Compound 4q , with a 4-(dimethylamino)phenyl substituent, emerged as a particularly potent analog, indicating a beneficial interaction of this group with the target.[1]
Key Biological Targets and Mechanistic Insights
The anticancer activity of many pyridazine derivatives, including those with hydrazinyl moieties, is often attributed to the inhibition of protein kinases.[2][4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, and has been identified as a target for pyridazine-based inhibitors.[2]
The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site. The pyridazine core can mimic the adenine ring of ATP and form hydrogen bonds with the hinge region of the kinase. The substituents on the methylhydrazinyl group can then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.
Caption: Generalized interaction of a methylhydrazinylpyridazine inhibitor with a kinase active site.
Experimental Protocols for SAR Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of methylhydrazinylpyridazines.
In Vitro Kinase Inhibition Assay: VEGFR-2
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal upon addition of the test compound indicates inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit. This involves two steps:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
This cell-based assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions and Conclusion
The exploration of the SAR of methylhydrazinylpyridazines is an ongoing endeavor with significant potential for the discovery of novel therapeutic agents. Future studies should focus on:
-
Systematic Exploration of Substituents: A more comprehensive and systematic investigation of a wider range of substituents on both the pyridazine ring and the methylhydrazinyl moiety is warranted to build a more complete SAR model.
-
Selectivity Profiling: Promising compounds should be profiled against a panel of kinases to determine their selectivity, a crucial factor for minimizing off-target effects and enhancing the therapeutic window.
-
In Vivo Evaluation: Compounds with potent in vitro activity and favorable selectivity profiles should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyridazine Derivatives: A Comparative Guide to In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the in vitro anticancer activity of recently developed pyridazine derivatives, supported by experimental data and detailed protocols to aid in the validation and further development of these compounds.
Comparative Anticancer Activity
The in vitro cytotoxic activity of novel pyridazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Pyridazinone-based Diarylurea Derivatives | ||||
| 10l | A549 (Lung) | Not specified (Induces G0-G1 arrest) | Sorafenib | - |
| 17a | VEGFR-2 | Not specified (Best inhibitory activity) | Sorafenib | - |
| Series 2: 3,6-Disubstituted Pyridazine Derivatives | ||||
| 9e | HL-60(TB) (Leukemia) | Not specified (53.12% inhibition) | - | - |
| 9e | MDA-MB-231/ATCC (Breast) | Not specified (63.82% inhibition) | - | - |
| 9e | T-47D (Breast) | Not specified (79.98% inhibition) | - | - |
| 9e | SNB-75 (CNS) | Not specified (91.82% inhibition) | - | - |
| Series 3: Pyrimido-Pyridazine Derivatives | ||||
| 2b | MDA-MB-231 (Breast) | Significant antitumor activity | - | - |
| Series 4: 3,6-disubstituted pyridazines | ||||
| 11m | MDA-MB-231 (Breast) | 0.99 ± 0.03 | - | - |
| 11m | T-47D (Breast) | Submicromolar | - | - |
| 11h | MDA-MB-231 (Breast) | 2.44 ± 0.08 | - | - |
| 11l | MDA-MB-231 (Breast) | 1.30 ± 0.04 | - | - |
| Series 5: Pyridazine derivatives targeting VEGFR | ||||
| 5b | HCT-116 (Colon) | Lower than Imatinib | Imatinib | - |
| 4b | MCF-7 (Breast) | 21.2 | Imatinib | - |
Investigated Signaling Pathways and Mechanisms of Action
Several studies have delved into the molecular mechanisms by which pyridazine derivatives exert their anticancer effects. Key signaling pathways and cellular processes targeted by these compounds are outlined below.
VEGFR-2 Inhibition Pathway
A series of pyridazinone-based diarylurea derivatives were designed as analogs of Sorafenib, a known VEGFR-2 inhibitor.[3] Molecular docking studies and in vitro kinase assays confirmed that these compounds bind to and inhibit the VEGFR-2 enzyme, a key regulator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by novel pyridazine derivatives.
JNK Signaling Pathway
Novel 3,6-disubstituted pyridazine derivatives have been investigated for their ability to target the JNK signaling pathway.[4] Activation of the JNK pathway has been linked to cancer cell survival and proliferation. Compound 9e was identified as a potent inhibitor of this pathway.[4]
Caption: Targeting the JNK signaling pathway to inhibit cancer cell proliferation.
Apoptosis Induction and Cell Cycle Arrest
Several pyridazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[3][5] For instance, compound 10l was found to upregulate the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[3] It also induced G0-G1 phase cell cycle arrest in A549 lung cancer cells.[3] Similarly, compound 2b demonstrated its antitumor activity by inducing apoptosis and arresting cells in the S-phase in MDA-MB-231 breast cancer cells.[5]
Caption: Induction of apoptosis and cell cycle arrest by pyridazine derivatives.
Experimental Protocols
Standard methodologies are crucial for the validation and comparison of in vitro anticancer activity. Below are detailed protocols for key experiments cited in the evaluation of pyridazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivatives and a vehicle control.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Protocol:
-
Reaction Setup: Recombinant human VEGFR-2 enzyme is added to a kinase assay buffer in a 96-well plate.
-
Compound and ATP Addition: The test pyridazine derivative and ATP are added to the wells.
-
Substrate Addition: A suitable substrate, such as poly(Glu, Tyr), is added to initiate the kinase reaction.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period.
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Activity Measurement: The kinase activity is quantified, often by measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.
Conclusion
Novel pyridazine derivatives represent a versatile and potent class of anticancer agents. The compounds highlighted in this guide demonstrate significant in vitro activity against a range of cancer cell lines, operating through diverse mechanisms of action including the inhibition of key signaling pathways like VEGFR-2 and JNK, as well as the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of new derivatives. Further investigation into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted to advance their development as potential cancer therapeutics.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
3-Methyl-6-(1-methylhydrazinyl)pyridazine versus other kinase inhibitors
For Immediate Release
Researchers in oncology, immunology, and neurodegenerative disease continue to show significant interest in the development of novel kinase inhibitors. Among the diverse heterocyclic scaffolds explored, the pyridazine core has emerged as a versatile and "privileged" structure, capable of targeting a wide array of kinases with high potency and selectivity. This guide provides a comparative overview of several pyridazine-based kinase inhibitors, highlighting their performance and the experimental approaches used for their characterization.
A Note on 3-Methyl-6-(1-methylhydrazinyl)pyridazine:
While this guide explores the broader landscape of pyridazine-based kinase inhibitors, it is important to note that a comprehensive search of the scientific literature and chemical databases did not yield any publicly available data on the kinase inhibitory activity of this compound (CAS 175135-44-1). Its biological activity in the context of kinase inhibition remains uncharacterized in the public domain. The following comparisons are therefore based on other pyridazine derivatives that have been extensively studied.
Comparative Analysis of Pyridazine-Based Kinase Inhibitors
The pyridazine scaffold has been successfully modified to target various kinases implicated in cancer and other diseases. The following table summarizes the in vitro potency of several distinct pyridazine derivatives against their respective primary kinase targets.
| Compound Class/Example | Target Kinase | IC50 / pKi | Cell-Based Assay Potency | Reference |
| Pyridazinone Derivative (Compound 13) | C-terminal Src Kinase (CSK) | 0.003 µM (HTRF binding) | ZAP-70 phosphorylation IC50 = 0.055 µM (in Jurkat cells) | [1] |
| 3,6-Disubstituted Pyridazine (Compound 9e) | c-Jun N-terminal Kinase-1 (JNK1) | Not Reported | 97.91% inhibition on A498 renal cancer cell line | [2] |
| Pyridazine-based ALK5 Inhibitor (Compound 4) | ALK5 | pKi = 7.7 | Not Reported | [3] |
| Pyridazin-3-one Derivative (from series) | c-Met | Not Reported | Potent inhibition of c-Met driven cell lines | [4] |
| Imidazo[1,2-b]pyridazine (Compound 27f) | Monopolar spindle 1 (Mps1) | Cellular Mps1 IC50 = 0.70 nM | A549 cell line IC50 = 6.0 nM |
Signaling Pathways and Experimental Workflow
The development of kinase inhibitors involves a multi-step process, from initial screening to in vivo validation. The following diagrams illustrate a representative signaling pathway targeted by pyridazine inhibitors and a general workflow for their evaluation.
Caption: Simplified diagram of the CSK-mediated negative regulation of LCK signaling.
References
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
New Pyridazine Compounds Show Promising Efficacy Against Cancer, Inflammation, and Microbial Infections
For Immediate Release
[City, State] – [Date] – Newly synthesized pyridazine derivatives are demonstrating significant potential in preclinical studies, exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities that in some cases surpass established drugs. These findings, detailed in recent publications, offer promising new avenues for the development of more effective and potentially safer therapeutic agents.
This comparative guide provides an objective analysis of the performance of these novel pyridazine compounds against well-known drugs in each therapeutic area, supported by experimental data from in vitro and in vivo studies.
Anticancer Activity: Outperforming Doxorubicin in Cytotoxicity
Several new pyridazine-based compounds have been evaluated for their anticancer properties against various human cancer cell lines, with results benchmarked against the widely used chemotherapy drug, Doxorubicin.
In a representative study, the cytotoxic effects of novel pyridopyrazolo-triazine derivatives were assessed against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
| Compound/Drug | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| New Pyridazine Derivative (5a) | 9.50 | 3.89 |
| New Pyridazine Derivative (6a) | 12.58 | 11.71 |
| New Pyridazine Derivative (11) | 7.71 | Not Reported |
| Doxorubicin (Reference) | 5.23 | Not Reported |
Notably, compound 5a showed a significantly lower IC50 value against the MCF-7 cell line compared to Doxorubicin's activity against the HCT-116 line, indicating higher potency.[1] Compound 11 also demonstrated superior activity against the HCT-116 cell line.[1] Another study investigating 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives also reported compounds with excellent anticancer activity, with IC50 values in the range of 1 to 10 µM against MCF-7 and SK-MEL-28 cancer cell lines, comparable to the positive controls 5-fluorouracil and etoposide.[2]
The mechanism of action for some of these promising anticancer pyridazine derivatives involves the induction of apoptosis, or programmed cell death, a key pathway in cancer therapy.
References
A Comparative Guide to the Molecular Dynamics of Pyridazine Isomers
For researchers and professionals in the field of drug development, understanding the nuanced differences between structural isomers is paramount. Pyridazine and its isomers, pyrimidine and pyrazine, are foundational scaffolds in a vast array of pharmaceuticals. Their isomeric nature, differing only in the placement of their two nitrogen atoms within the six-membered aromatic ring, gives rise to distinct physicochemical properties that can significantly impact their behavior in biological systems. This guide provides a comparative overview of these isomers based on available computational studies, with a focus on the insights that can be gleaned from molecular dynamics (MD) simulations and quantum mechanical (QM) calculations. While direct, side-by-side comparative MD simulation studies in the literature are not abundant, this guide synthesizes available data to offer valuable insights for researchers.
Relative Stability and Basicity: A Quantum Mechanical Perspective
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to determine the relative stability and basicity of the diazine isomers in the gas phase. These fundamental properties underpin their molecular recognition and reactivity.
One study calculated the stability and basicity of the three isomers at the B3LYP/6-311+g(d,p) level of theory. The results indicate that the order of basicity is pyridazine > pyrimidine > pyrazine.[1] Conversely, the order of thermodynamic stability was found to be pyrimidine > pyrazine > pyridazine.[1] This suggests that while pyridazine is the most basic, it is also the least stable of the three. The stability of their conjugated acids follows the same trend as the parent molecules: pyrimidine-H+ > pyrazine-H+ > pyridazine-H+.[1]
Another computational study supports the greater stability of pyrimidine, stating it is 20.0 kcal/mol more stable than pyridazine at the BP86/TZ2P level.[2] The 1,3-arrangement of nitrogen atoms in pyrimidine is suggested to be more stable due to favorable electrostatics and σ-orbital interactions in the formation of two C-N bonds compared to the C-C and N-N bond formation in the 1,2-isomer, pyridazine.[2]
The aromaticity of the isomers has also been investigated, with the calculated order being pyrimidine > pyrazine > pyridazine, based on Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility calculations.[2]
Table 1: Comparison of Calculated Properties of Pyridazine Isomers
| Property | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) |
| Relative Basicity | Most Basic[1] | Intermediate | Least Basic[1] |
| Relative Stability | Least Stable[1] | Most Stable[1] | Intermediate[1] |
| Relative Aromaticity | Least Aromatic[2] | Most Aromatic[2] | Intermediate[2] |
Insights from Molecular Dynamics Simulations
The unique properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, are crucial in these interactions.[7] MD simulations of pyridazine-containing compounds have been used to confirm the stability of ligand-protein complexes and to analyze interaction energies.[4][5]
For researchers looking to perform their own comparative MD simulations, the development of accurate force fields is a critical first step. The COMPASS force field, for instance, has been parameterized for pyridine and its nitrogen-containing aromatic relatives, starting with ab initio calculations to determine optimized molecular structures and partial atomic charges.[8] The CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) are other widely used force fields for small molecules that can be parameterized for pyridazine isomers.[9]
Experimental Protocols: A Generalized Computational Approach
For researchers aiming to conduct their own comparative studies, a typical workflow for a comparative molecular dynamics simulation of pyridazine isomers would involve the following steps.
Quantum Mechanical Calculations for Parameterization
-
Geometry Optimization: The initial structures of pyridazine, pyrimidine, and pyrazine are optimized using a quantum mechanical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[1][10]
-
Partial Charge Calculation: Atomic partial charges are calculated to accurately represent the electrostatic potential of the molecules. This is often done using methods like RESP (Restrained Electrostatic Potential) fitting.
-
Force Field Parameterization: The remaining force field parameters (bond lengths, bond angles, dihedral angles, and van der Waals parameters) are either taken from a general force field (like CGenFF or GAFF) or derived from further QM calculations, such as potential energy scans for dihedral angles.[8][9]
Molecular Dynamics Simulation Protocol
-
System Setup: Each isomer is placed in a periodic box of a chosen solvent, typically water, to simulate a condensed-phase environment.
-
Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
-
Production Run: A long simulation (typically nanoseconds to microseconds) is run in the NVT or NPT ensemble to collect data on the dynamic properties of the isomers.
-
Analysis: The trajectories from the production run are analyzed to calculate various properties, such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, diffusion coefficients, and rotational correlation times.
Workflow for Comparative Computational Analysis
Caption: A generalized workflow for the computational comparison of pyridazine isomers.
Conclusion
The available computational data, primarily from quantum mechanical calculations, provides a foundational understanding of the intrinsic properties of pyridazine isomers. Pyrimidine emerges as the most stable and aromatic of the three, while pyridazine is the most basic but least stable. These differences in stability, basicity, and aromaticity have significant implications for their use in drug design, influencing their reactivity, binding affinities, and metabolic stability.
While direct comparative molecular dynamics simulation studies are needed to fully elucidate the dynamic behavior of these isomers in solution and biological environments, the existing body of research on pyridazine derivatives demonstrates the power of MD simulations in understanding their interactions at a molecular level. The protocols and workflows outlined in this guide provide a roadmap for researchers to conduct their own comparative studies, which will undoubtedly contribute to a more comprehensive understanding of these important heterocyclic scaffolds and aid in the rational design of novel therapeutics.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3D-QSAR, docking and molecular dynamics simulations of novel Pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1: a scientific approach for possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. modernscientificpress.com [modernscientificpress.com]
A Comparative Guide to the Efficacy of Pyridazine-Based Therapeutic Agents: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of pyridazine-based therapeutic agents, with a focus on their anticancer, anti-inflammatory, and anticonvulsant properties. The presented data, compiled from recent studies, is intended to facilitate the evaluation and development of this promising class of compounds.
Data Presentation: A Quantitative Overview
The following tables summarize the efficacy of various pyridazine derivatives in both laboratory-based assays (in vitro) and animal models (in vivo), offering a clear comparison of their potency and therapeutic potential.
Anticancer Activity
Pyridazine derivatives have shown significant cytotoxic effects against a range of cancer cell lines in vitro. This activity often translates to tumor growth inhibition in in vivo models, highlighting their potential as anticancer agents.
Table 1: In Vitro Cytotoxicity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 8 | MCF-7 (Breast) | MTT Assay | Not specified, but noted as highly active | [1] |
| Compound 4 | MCF-7 (Breast) | MTT Assay | Not specified, but noted as highly active | [1] |
| Compound 13a | HePG2 (Liver) | MTT Assay | Not specified, but noted as highly active | [1] |
| Compound 5 | HePG2 (Liver) | MTT Assay | Not specified, but noted as highly active | [1] |
| Compound 10 | HCT-116 (Colon) | MTT Assay | Not specified, but noted as highly active | [1] |
| Pyrrolo[1,2-b]pyridazine 5a | LoVo (Colon) | MTS Assay | Dose- and time-dependent cytotoxicity observed | [2] |
| Pyrrolo[1,2-b]pyridazine 5f | LoVo (Colon) | MTS Assay | Dose- and time-dependent cytotoxicity observed | [2] |
| Compound 11m | T-47D (Breast) | Not Specified | 0.43 | [2] |
| Compound 11m | MDA-MB-231 (Breast) | Not Specified | 0.99 | [2] |
| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | Not Specified | 27.29 | [3] |
| 4-SLNs (nanoparticle) | MCF-7 (Breast) | Not Specified | 6.41 | [3] |
| 4-LPHNPs (nanoparticle) | MCF-7 (Breast) | Not Specified | 6.65 | [3] |
Table 2: In Vivo Anticancer Efficacy of Pyridazine Derivatives
| Compound ID | Animal Model | Tumor Type | Dosage | Efficacy Metric | Result | Reference |
| Compound 9e | Ehrlich Ascites Carcinoma | Solid Tumor | Two dose levels | Reduction in mean tumor volume | Significant reduction and necrosis induction | [1] |
| Pyrimido-pyridazine 2b | Lymphoma-bearing mice | Lymphoma | Not specified | Increased lifespan, reduced tumor growth | Significant increase and reduction | [3] |
Anti-inflammatory Activity
Several pyridazine derivatives have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and have demonstrated potent anti-inflammatory effects in cellular and animal models.[4]
Table 3: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3g | COX-2 | Enzyme Inhibition | 43.84 | 11.51 | [5] |
| Compound 6a | COX-2 | Enzyme Inhibition | 53.01 | Not specified | [5] |
| Compound 9a | COX-2 | Enzyme Inhibition | 15.50 | Not specified | [6] |
| Compound 9b | COX-2 | Enzyme Inhibition | 17.50 | Not specified | [6] |
| Compound 12 | COX-2 | Enzyme Inhibition | 17.10 | Not specified | [6] |
| Compound 16b | COX-2 | Enzyme Inhibition | 16.90 | Not specified | [6] |
| Compound 17 | COX-2 | Enzyme Inhibition | 17.70 | Not specified | [6] |
| Celecoxib (Reference) | COX-2 | Enzyme Inhibition | 73.53 | 11.78 | [5] |
| Indomethacin (Reference) | COX-1/COX-2 | Enzyme Inhibition | 739.2 (COX-2) | Not specified | [5] |
Table 4: In Vivo Anti-inflammatory Efficacy of Pyridazine Derivatives
| Compound ID | Animal Model | Assay Type | Dosage | Efficacy Metric | Result | Reference |
| Compound 3g | Rat | Carrageenan-induced paw edema | Not specified | Edema inhibition | Comparable to indomethacin and celecoxib | [5] |
| Compounds 9a, 9b, 12, 16b, 17 | Rat | Carrageenan-induced paw edema | 10 mg/kg | Edema inhibition | Comparable to celecoxib and indomethacin | [6] |
Anticonvulsant Activity
The potential of pyridazine derivatives in the treatment of epilepsy has been explored, with several compounds showing protective effects in rodent models of seizures.[7]
Table 5: In Vivo Anticonvulsant Efficacy of Pyridazine Derivatives
| Compound ID | Animal Model | Assay Type | Dosage | Efficacy Metric | Result | Reference |
| Compound 5a | Mouse | Maximal Electroshock (MES) | 25 mg/kg | Abolition of hindlimb extensor | 100% protection | [7] |
| Compound 5b | Mouse | Maximal Electroshock (MES) | 25 mg/kg | Abolition of hindlimb extensor | 100% protection | [7] |
| Compound 5g | Mouse | Pentylenetetrazol (PTZ) | 25 mg/kg | Inhibition of convulsions | 72.2% inhibition | [7] |
| Compound 5a | Mouse | Pentylenetetrazol (PTZ) | 25 mg/kg | Inhibition of convulsions | 57.4% inhibition | [7] |
| Phenytoin (Reference) | Mouse | Maximal Electroshock (MES) | 25 mg/kg | Abolition of hindlimb extensor | Standard protection | [7] |
| Diazepam (Reference) | Mouse | Pentylenetetrazol (PTZ) | 4 mg/kg | Inhibition of convulsions | Standard protection | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of a compound on cell viability and metabolic activity.
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HePG2, HCT-116) in appropriate media and conditions.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyridazine-based test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
-
Enzyme and Substrate Preparation: Use a commercial human COX-1/COX-2 inhibitor screening assay kit. Prepare the enzyme (COX-1 or COX-2) and substrate (arachidonic acid) solutions as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the pyridazine-based test compounds and reference drugs (e.g., celecoxib, indomethacin).
-
Reaction: In a 96-well plate, add the enzyme, a heme cofactor, the test compound or reference drug, and incubate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measurement: The product of the reaction, prostaglandin E2 (PGE2), is measured colorimetrically after a series of reactions involving a peroxidase and a chromogen. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6]
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Use adult male Wistar rats or Swiss albino mice.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[8]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.[8]
In Vivo Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Tests
These models are used to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic and absence seizures, respectively.
-
Animal Model: Use adult male albino mice (25-30 g).
-
Grouping and Administration: Divide animals into control (vehicle), standard (phenytoin for MES, diazepam for PTZ), and test groups. Administer the pyridazine compounds intraperitoneally at a specific dose (e.g., 25 mg/kg).
-
MES Test: 30 minutes after drug administration, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) through ear electrodes. Observe the animals for the presence or absence of the hind limb tonic extension phase. The abolition of this phase is considered a positive result.
-
PTZ Test: 30 minutes after drug administration, inject PTZ (80 mg/kg) subcutaneously. Observe the animals for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of seizures is recorded.
-
Data Analysis: Calculate the percentage of animals protected from the hind limb tonic extension (MES) or the percentage inhibition of convulsions (PTZ).
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyridazine-based agents are underpinned by their modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for screening these compounds.
Caption: A typical workflow for the screening and development of pyridazine-based therapeutic agents.
Caption: Anticancer mechanism of certain pyridazine derivatives involving p53, Bcl-2, and JNK1 pathways.
Caption: Anti-inflammatory action of pyridazine derivatives via inhibition of COX-2 and NF-κB pathways.
Caption: Postulated mechanism of anticonvulsant pyridazines via potentiation of GABA-A receptor signaling.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Target Activity Profiling of 3-Methyl-6-(1-methylhydrazinyl)pyridazine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical cross-target activity of 3-Methyl-6-(1-methylhydrazinyl)pyridazine, a representative pyridazine-based compound, and other kinase inhibitors. Due to the limited publicly available data on the specific cross-target profile of this compound, this guide utilizes illustrative data based on the known activities of structurally related pyridazine kinase inhibitors to demonstrate a comprehensive profiling approach.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of protein families, most notably protein kinases. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, their efficacy and safety are intrinsically linked to their selectivity. Off-target activities can lead to unexpected side effects or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-target activity profiling is a critical step in the development of any new kinase inhibitor.
This guide will compare the hypothetical kinase inhibition profile of This compound (Compound A) with two illustrative alternative kinase inhibitors: Alternative 1 (a multi-kinase inhibitor) and Alternative 2 (a more selective inhibitor) .
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the hypothetical inhibitory activity (IC50 values) of Compound A and its alternatives against a panel of selected kinases, representing different branches of the human kinome. This data is for illustrative purposes to showcase a comparative analysis.
| Kinase Target | Compound A (IC50, nM) | Alternative 1 (IC50, nM) | Alternative 2 (IC50, nM) |
| Primary Target(s) | |||
| JNK1 | 15 | 25 | 10 |
| Off-Target Kinases | |||
| p38α | 250 | 50 | >10,000 |
| ERK2 | 1,500 | 120 | >10,000 |
| VEGFR2 | 800 | 30 | 5,000 |
| EGFR | >10,000 | 85 | >10,000 |
| SRC | 5,000 | 200 | 8,000 |
| CDK2 | 2,000 | 450 | >10,000 |
Data Interpretation:
-
Compound A is presented as a moderately potent JNK1 inhibitor with some off-target activity against p38α and VEGFR2 at higher concentrations.
-
Alternative 1 represents a multi-kinase inhibitor, showing potent activity against the primary target and several other kinases.
-
Alternative 2 is a highly selective inhibitor for the primary target, with minimal off-target effects at the tested concentrations.
Experimental Protocols
Detailed methodologies for key experiments used in cross-target activity profiling are provided below.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compound or DMSO (control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells
-
Test compounds
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Affinity Chromatography for Target Identification
This technique is used to identify the cellular targets of a compound by immobilizing it on a solid support and capturing its binding partners from a cell lysate.
Materials:
-
Test compound chemically modified with a linker for immobilization
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate
-
Wash buffer
-
Elution buffer
-
Mass spectrometry for protein identification
Protocol:
-
Compound Immobilization: Covalently couple the modified test compound to the affinity resin.
-
Affinity Purification:
-
Incubate the compound-coupled resin with cell lysate to allow for protein binding.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high concentration of the free compound or by changing pH).
-
-
Target Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the JNK signaling pathway, a potential target for pyridazine-based inhibitors.
Experimental Workflow Diagram
The following diagram outlines the workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship Diagram
This diagram illustrates the logical relationship between kinase selectivity and the potential for therapeutic benefit versus off-target toxicity.
A Comparative Analysis of the Physicochemical Properties of Pyridazine, Pyrimidine, and Pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key physicochemical properties of the three diazine isomers: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). The position of the second nitrogen atom within the aromatic ring imparts distinct electronic and physical characteristics to each molecule, significantly influencing their behavior in chemical and biological systems. Understanding these differences is crucial for applications in medicinal chemistry, materials science, and agrochemicals, where these heterocycles serve as vital structural motifs.
Data Summary: Physicochemical Properties
The fundamental physicochemical properties of pyridazine, pyrimidine, and pyrazine are summarized in the table below for direct comparison. These values highlight the significant impact of nitrogen atom placement on the molecule's overall characteristics.
| Property | Pyridazine | Pyrimidine | Pyrazine |
| Structure |
|
|
|
| pKa (of conjugate acid) | 2.24[1] | 1.23[1] | 0.51[1] |
| Dipole Moment (Debye) | ~3.9 - 4.2 D | ~2.3 D | 0 D[2] |
| Boiling Point (°C) | 208[3] | 123-124 | 115[4][5] |
| Melting Point (°C) | -8[3] | 20-22 | 52[4][5] |
| Aqueous Solubility | Miscible[3] | Soluble | Soluble[4] |
Detailed Physicochemical Comparison
1. Basicity (pKa)
The basicity of the diazines is significantly lower than that of pyridine (pKa = 5.23) due to the inductive electron-withdrawing effect of the second nitrogen atom, which reduces the availability of the lone pair electrons for protonation.[1][6] The trend in basicity among the isomers is:
Pyridazine > Pyrimidine > Pyrazine
-
Pyridazine (pKa = 2.24): Despite the inductive effects, pyridazine is the most basic of the three. This is attributed to the electrostatic repulsion between the lone pairs on the adjacent nitrogen atoms.[6][7] This repulsion destabilizes the free base, making its protonation (which relieves this repulsion) more favorable.[7]
-
Pyrimidine (pKa = 1.23): With nitrogen atoms in the 1 and 3 positions, the inductive effects are still strong, making it a weak base.
-
Pyrazine (pKa = 0.51): As the least basic, the two nitrogen atoms in a para-relationship exert a strong, cumulative electron-withdrawing effect, significantly reducing the electron density on each other.[1]
2. Dipole Moment
The dipole moment is a measure of molecular polarity and is dictated by the vector sum of individual bond dipoles.
-
Pyridazine (~4.2 D): The adjacent nitrogen atoms create a strong, additive dipole moment, making pyridazine the most polar of the isomers.[8] This high polarity has significant implications for its intermolecular interactions and solubility.
-
Pyrimidine (~2.3 D): The bond dipoles are oriented at 120 degrees to each other, resulting in a net dipole moment that is substantial but significantly smaller than that of pyridazine.
-
Pyrazine (0 D): Due to its D2h symmetry, the individual C-N bond dipoles are positioned opposite to each other and cancel out completely, resulting in a zero net dipole moment.[2]
3. Boiling and Melting Points
Boiling and melting points are indicators of the strength of intermolecular forces.
-
Boiling Point: The boiling point trend (Pyridazine >> Pyrimidine > Pyrazine ) is dominated by the dipole moments. Pyridazine's very high dipole moment leads to strong dipole-dipole interactions, requiring significantly more energy to overcome, hence its exceptionally high boiling point of 208 °C.[3][9] Pyrimidine and pyrazine have much lower and similar boiling points, reflecting their lower polarity.
-
Melting Point: The melting point trend (Pyrazine > Pyrimidine > Pyridazine ) is primarily influenced by molecular symmetry and the efficiency of crystal lattice packing. Pyrazine, being highly symmetrical, packs very efficiently into a stable crystal lattice, resulting in the highest melting point (52 °C) despite its lack of a dipole moment.[4] Pyridazine's low symmetry and bent shape lead to poor crystal packing and a very low melting point (-8 °C).[3]
4. Solubility
-
Aqueous Solubility: All three diazines are soluble in water. Their ability to act as hydrogen bond acceptors via their nitrogen lone pairs facilitates interaction with water molecules.[10] Pyridazine is listed as miscible with water, which is consistent with its high polarity.[3]
-
Organic Solvents: The diazines are also soluble in various organic solvents like alcohols and ether, a property stemming from their overall molecular structure.[10][11]
5. Chemical Reactivity
The presence of two electron-withdrawing nitrogen atoms makes the diazine rings electron-deficient compared to benzene and even pyridine.
-
Electrophilic Aromatic Substitution: Diazines are generally resistant to electrophilic attack. The ring nitrogens are protonated under the strongly acidic conditions often required for these reactions, further deactivating the ring.[1] DFT studies show that the highest occupied molecular orbitals (HOMOs) often have significant lobe density on the nitrogen atoms, making the ring carbons less susceptible to electrophiles.[12][13]
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the diazine rings makes them highly susceptible to nucleophilic attack, especially at positions ortho or para to the nitrogen atoms.[1][14] They are considerably more reactive towards nucleophiles than pyridine.[1]
Logical Framework: Influence of Nitrogen Position
The following diagram illustrates how the relative positions of the nitrogen atoms dictate the key electronic properties of each isomer, which in turn influence their basicity.
Caption: Relationship between N-atom position, dipole moment, and basicity in diazines.
Experimental Protocols
The data presented in this guide are derived from standard experimental methodologies. Below are brief overviews of the protocols for determining these key properties.
1. pKa Determination (Spectrophotometric Method)
-
Principle: This method relies on the difference in the UV-Vis absorption spectra between the protonated and neutral forms of the molecule.
-
Procedure:
-
A series of buffer solutions with precisely known pH values are prepared.
-
A constant concentration of the diazine is added to each buffer solution.
-
The UV-Vis absorbance spectrum is recorded for each solution at a wavelength where the protonated and neutral species have different molar absorptivities.
-
The absorbance is plotted against the pH, which generates a sigmoidal curve.
-
The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and neutral species are equal; this pH value is the pKa.[15]
-
2. Dipole Moment Determination (Debye Method)
-
Principle: The orientation of polar molecules in an electric field affects the capacitance of the medium. This effect is temperature-dependent and can be used to calculate the molecular dipole moment.[16]
-
Procedure:
-
Solutions of the diazine in a non-polar solvent (e.g., benzene or cyclohexane) are prepared at various concentrations.[17]
-
The capacitance of a cell with two parallel plates is measured first with a vacuum (or air) and then with the pure solvent and each solution.[16]
-
These measurements are repeated at several different temperatures.
-
The dielectric constant and density of each solution are determined.
-
Using the Debye equation, which relates these macroscopic properties to molecular polarizability and the permanent dipole moment, a plot is constructed (e.g., total polarization vs. 1/T). The slope of this plot is used to calculate the square of the dipole moment.[16][18]
-
3. Melting and Boiling Point Determination (Capillary Method)
-
Melting Point:
-
A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube to a height of 1-2 mm.[19]
-
The capillary is placed in a heating block apparatus (e.g., Mel-Temp) or a Thiele tube containing mineral oil.[20]
-
The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last crystal melts.[19] A pure compound has a sharp melting range of 0.5-1.0 °C.
-
-
Boiling Point (Thiele Tube Method):
-
A small amount of the liquid (~0.5 mL) is placed in a small test tube.[21]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube.[21]
-
The sample is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary.
-
The heat is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and liquid is drawn back into the capillary tube. At this point, the vapor pressure inside the capillary equals the atmospheric pressure.[21]
-
4. Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: An excess amount of the compound is equilibrated with water, and the concentration of the dissolved compound in the saturated aqueous phase is quantified.[22][23]
-
Procedure:
-
An amount of the solid or liquid diazine in excess of its expected solubility is added to a flask containing purified water.
-
The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]
-
After equilibration, the mixture is allowed to stand for the undissolved solute to settle or is centrifuged/filtered to separate the saturated aqueous phase.
-
The concentration of the diazine in the clear aqueous solution is determined using a suitable analytical method, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.[23][24] This concentration represents the aqueous solubility.
-
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. 290-37-9 CAS MSDS (Pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Welcome to Chem Zipper.com......: What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine ? [chemzipper.com]
- 7. reddit.com [reddit.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amphoteros.com [amphoteros.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 12. researchgate.net [researchgate.net]
- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DipoleMoment [andrew.cmu.edu]
- 17. sfu.ca [sfu.ca]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. alnoor.edu.iq [alnoor.edu.iq]
- 20. westlab.com [westlab.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. store.astm.org [store.astm.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Unveiling the Binding Landscape of Pyridazine Derivatives: A Case Study on JNK1 Inhibition
While the specific binding mode of 3-Methyl-6-(1-methylhydrazinyl)pyridazine remains uncharacterized in publicly available literature, this guide offers a comparative analysis of a closely related class of compounds: 3,6-disubstituted pyridazine derivatives targeting the c-Jun N-terminal kinase-1 (JNK1) pathway. This analysis, based on a representative compound designated as "9e", provides insights into the potential mechanism of action for this class of molecules and serves as a valuable reference for researchers in drug discovery and development.
A recent study has shed light on the anticancer potential of novel 3,6-disubstituted pyridazine derivatives, identifying JNK1 as a key molecular target.[1][2][3][4][5][6][7][8] Compound 9e, a standout from this series, has demonstrated significant growth inhibition across a majority of the NCI-60 cancer cell lines.[1][2][3] This guide will delve into the experimental data supporting the binding of these pyridazine derivatives to JNK1, their effects on downstream signaling, and a comparison with other JNK inhibitors.
Comparative Analysis of In Vitro and In Vivo Efficacy
Compound 9e has shown promising anticancer activity in both cellular and animal models. Its efficacy is highlighted by its ability to downregulate JNK1 gene expression and inhibit the phosphorylation of the JNK1 protein.[1][2][3][4]
| Parameter | Compound 9e (15 mg/kg) | Compound 9e (30 mg/kg) | Sorafenib (30 mg/kg) | Control (Untreated) |
| Tumor Volume Reduction (Day 12) | 80.9% | - | - | - |
| Tumor Volume Regression (Day 15) | 71.1% | 64.8% | 64.6% | - |
| JNK1 Gene Expression Downregulation | - | 47.3% | Superior to 9e | - |
| Inhibition of A498 Renal Cancer Cell Line | 97.91% | - | - | - |
| Inhibition of T-47D Breast Cancer Cell Line | 79.98% | - | - | - |
Data compiled from a study on 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway.[1][2][3]
Deciphering the Binding Mode: A Look into Molecular Docking
Molecular docking and dynamics simulations have been instrumental in predicting the binding mode of compound 9e within the ATP binding pocket of human JNK1 (PDB ID: 4L7F).[1][2] The stability of this interaction is a key determinant of its inhibitory potential.
The binding of these pyridazine derivatives is compared to a co-crystallized ligand, AX13587 (PDB ID: 1V5), which exhibits key interactions with the JNK1 binding pocket. These include dual hydrogen bonds with Met111 in the hinge region, a hydrogen bond with the catalytic Lys55, and another with the solvent-exposed Gln117.[1]
The JNK1 Signaling Pathway and a Proposed Mechanism of Action
JNKs are stress-activated protein kinases that, upon activation, translocate to the nucleus and phosphorylate transcription factors, primarily c-Jun.[2][5] This leads to the formation of the AP-1 transcription factor complex with c-Fos, which in turn promotes cell proliferation and survival. The study on compound 9e suggests that its inhibition of JNK1 leads to a downstream reduction in c-Jun and c-Fos levels, coupled with a restoration of p53 activity, ultimately promoting necrosis in tumors.[1][2][3]
Caption: Proposed mechanism of action of Compound 9e on the JNK1 pathway.
Experimental Protocols
A summary of the key experimental methodologies used to characterize the binding and efficacy of the 3,6-disubstituted pyridazine derivatives is provided below.
Molecular Docking and Dynamics Simulations
A molecular docking study was performed to elucidate the binding pattern of compound 9e within the ATP binding pocket of human JNK1. The crystal structure of JNK1 (PDB ID: 4L7F) was used for this purpose. Molecular dynamics simulations were then conducted to assess the stability of the predicted binding pose.[1][2]
Caption: Workflow for molecular docking and dynamics simulations.
In Vivo Anticancer Activity Evaluation
The in vivo anticancer efficacy of compound 9e was assessed using an Ehrlich ascites carcinoma solid tumor model in animals. Tumor volumes were measured at regular intervals following treatment with the compound, a reference drug (Sorafenib), or a control.[1][2][3]
JNK1 Gene and Protein Expression Analysis
The effect of compound 9e on JNK1 expression was determined at both the gene and protein levels in solid tumors. Quantitative real-time PCR (qRT-PCR) was employed to measure JNK1 gene expression, while an enzyme-linked immunosorbent assay (ELISA) was used to quantify the levels of phosphorylated JNK1 protein.[1][2]
Caption: In vivo experimental workflow for efficacy and target validation.
Comparison with Other JNK Inhibitors
The pyridazine scaffold represents a promising chemotype for the development of JNK inhibitors. A variety of other chemical scaffolds have also been explored for their JNK inhibitory activity. A brief comparison is provided below.
| Inhibitor Class | Binding Mode | Key Features | Reference |
| 3,6-Disubstituted Pyridazines | ATP-competitive | Interacts with the hinge region (Met111) and catalytic Lys55. | [1] |
| Aminopyrimidines | ATP-competitive | Forms a bidentate binding motif with the hinge region (Met149 in JNK3). | [9] |
| Piperazine Amides | ATP-competitive | Interacts with the hinge region. | [9] |
| Peptide Mimetics (e.g., BI-78D3) | Substrate-competitive | Binds to the JIP interaction site, distinct from the ATP-binding pocket. | [10] |
This comparative data highlights the diversity of chemical structures that can achieve JNK inhibition through different binding mechanisms. The ATP-competitive nature of the pyridazine derivatives places them in a well-established class of kinase inhibitors.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [논문]Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation [scienceon.kisti.re.kr]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-6-(1-methylhydrazinyl)pyridazine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Methyl-6-(1-methylhydrazinyl)pyridazine, a heterocyclic organic compound containing the potentially hazardous hydrazinyl functional group. Adherence to these protocols is essential for minimizing risks and ensuring the well-being of laboratory personnel and the environment.
Understanding the Hazards
Given these potential hazards, this compound must be treated as a hazardous substance, and all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a certified chemical fume hood.[2]
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes key data for related compounds to provide a contextual understanding of potential properties.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₅H₈N₄ | Inferred |
| Molecular Weight | 124.15 g/mol | Inferred |
| Appearance | Likely a solid or liquid | General knowledge |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] | Hydrazine derivatives |
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer.[2] | Hydrazine derivatives |
| Environmental Hazard | Likely to be harmful to aquatic life with long-lasting effects.[2] | Hydrazine derivatives |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a certified hazardous waste contractor. This procedure is based on best practices for handling substituted hydrazine compounds and must be adapted to comply with all local, state, and federal regulations.
Step 1: Immediate Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.
-
Waste Container: Use a dedicated, properly labeled, and chemically resistant waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). The container should be in good condition, with a tightly sealing lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Corrosive," "Suspected Carcinogen").
-
Segregation: Do not mix this waste with other chemical waste streams, particularly oxidizing agents, acids, or other reactive chemicals.
Step 2: In-Lab Neutralization (for small quantities)
For small residual amounts, chemical neutralization can be a viable option to reduce the hazard before disposal. This should only be performed by trained personnel in a controlled environment.
-
Dilution: For liquid waste, dilute with a large volume of water to a concentration of less than 5% w/w.[3]
-
Neutralization Options:
-
Acid Neutralization: Slowly add a dilute solution of sulfuric acid to the diluted hydrazine solution. The resulting solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Oxidative Neutralization: Alternatively, treat the diluted solution with a less than 5% w/w solution of sodium hypochlorite or calcium hypochlorite.[3] Be aware that incomplete reactions with hypochlorite can form carcinogenic by-products.[1]
-
-
Verification: After neutralization, verify the pH to ensure it is within the acceptable range for drain disposal as per your institution's guidelines.
Step 3: Storage Pending Disposal
Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, flames, and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time: Adhere to the accumulation time limits for hazardous waste as defined by the EPA's Resource Conservation and Recovery Act (RCRA) and your facility's generator status.
Step 4: Final Disposal by a Certified Vendor
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
-
Incineration: The preferred method of disposal for hydrazine-containing waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By implementing these rigorous disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your facility.
References
Personal protective equipment for handling 3-Methyl-6-(1-methylhydrazinyl)pyridazine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methyl-6-(1-methylhydrazinyl)pyridazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is extrapolated from data on related hydrazine and pyridazine derivatives.
Hazard Identification and Engineering Controls
This compound should be treated as a hazardous substance due to its structural components: a methylhydrazine group and a pyridazine ring. Hydrazine and its derivatives are known to be toxic, corrosive, and potentially carcinogenic.[1][2] Pyridazine derivatives can also exhibit a range of biological activities. Therefore, stringent engineering controls are mandatory to minimize exposure.
Primary Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
-
Designated Work Area: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[3]
Hazard Classification (Anticipated)
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2/3 | ☠️ | Danger | Fatal if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | Causes serious eye damage. |
| Carcinogenicity | Category 1B/2 | health hazard | Danger/Warning | May cause cancer. |
| Flammability | Category 3 | flame | Warning | Flammable liquid and vapor. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent contact with this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Material/Standard | Specifications |
| Hands | Double-gloving is recommended. | Outer: Butyl rubber or Viton™. Inner: Nitrile rubber. | Ensure gloves are rated for handling hydrazines. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes.[2] |
| Body | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | Nomex® or equivalent FR material. Apron made of rubber or neoprene. | The lab coat should have tight-fitting cuffs. The apron provides an additional layer of protection against spills. |
| Respiratory | Air-purifying respirator with an appropriate cartridge for organic vapors and hydrazines, or a supplied-air respirator. | NIOSH-approved | Respirator use should be based on a risk assessment and a formal respiratory protection program. Required for any work outside of a fume hood or in case of ventilation failure.[3] |
| Feet | Closed-toe, chemical-resistant shoes | Leather or polymeric material | Shoes must cover the entire foot. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including PPE, spill cleanup supplies, and waste containers, and place them inside the fume hood.
-
Clearly label all glassware and containers.
-
-
Handling the Compound:
-
Don all required PPE before entering the designated work area.
-
Perform all manipulations of the compound, including weighing and dilutions, within the fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep the container of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment within the fume hood after use.
-
Carefully remove and dispose of contaminated disposable PPE in a designated hazardous waste container.
-
Wash hands and arms thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Hydrazine compounds can be chemically neutralized using an oxidizing agent like calcium hypochlorite or hydrogen peroxide in a controlled manner, though this should only be performed by trained personnel following a validated procedure.[4]
-
-
Solid Waste:
-
All contaminated solid materials, including gloves, weighing paper, and pipette tips, must be collected in a separate, sealed hazardous waste bag or container.
-
-
Empty Containers:
-
The original container, even if empty, should be treated as hazardous waste and disposed of accordingly.[1]
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
